17-O-Demethylgeldanamycin
描述
Structure
3D Structure
属性
CAS 编号 |
52762-28-4 |
|---|---|
分子式 |
C28H38N2O9 |
分子量 |
546.6 g/mol |
IUPAC 名称 |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,22-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,19,20-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22)-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H38N2O9/c1-14-10-18-24(33)19(13-20(31)25(18)34)30-27(35)15(2)8-7-9-21(37-5)26(39-28(29)36)17(4)12-16(3)23(32)22(11-14)38-6/h7-9,12-14,16,21-23,26,32-33H,10-11H2,1-6H3,(H2,29,36)(H,30,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,23-,26+/m1/s1 |
InChI 键 |
AFFSZNHAULCEKY-LVBRMASUSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=O)C(=C2O)C1)/C)OC)OC(=O)N)\C)C)O)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=O)C(=C2O)C1)C)OC)OC(=O)N)C)C)O)OC |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 17-O-Demethylgeldanamycin (17-DMAG)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
17-O-Demethylgeldanamycin (17-DMAG), a water-soluble derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). By binding to the N-terminal ATP-binding pocket of HSP90, 17-DMAG disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted disruption of multiple signaling pathways simultaneously results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth, making 17-DMAG a compelling agent in cancer therapy. This guide provides a comprehensive overview of the mechanism of action of 17-DMAG, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the conformational maturation, stability, and activity of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. 17-DMAG exerts its anti-cancer effects by directly inhibiting the ATPase activity of HSP90.[1][2] This inhibition prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.
Quantitative Data on 17-DMAG Activity
The efficacy of 17-DMAG has been quantified across various cancer cell lines, primarily through IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values.
| Cell Line | Cancer Type | Assay | IC50/GI50 (nM) | Reference |
| AGS | Gastric Cancer | Proliferation Assay | ~50-100 | [3] |
| MG63 | Osteosarcoma | MTT Assay | 74.7 | [4] |
| Saos-2 | Osteosarcoma | MTT Assay | 72.7 | [4] |
| HOS | Osteosarcoma | MTT Assay | 75 | [4] |
| NY | Osteosarcoma | MTT Assay | 70.7 | [4] |
| SKBr3 | Breast Cancer | Her2 Down-regulation | 8 | |
| SKOV3 | Ovarian Cancer | Her2 Down-regulation | 46 | |
| MCF-7 | Breast Cancer | SRB Assay | <2000 | |
| MDA-MB-231 | Breast Cancer | SRB Assay | <2000 |
Downstream Signaling Pathways Affected by 17-DMAG
By promoting the degradation of numerous HSP90 client proteins, 17-DMAG impacts several critical oncogenic signaling pathways.
Key client proteins and their associated pathways affected by 17-DMAG include:
-
PI3K/AKT Pathway: Degradation of AKT, a central kinase in cell survival and proliferation.
-
RAS/RAF/MEK/ERK Pathway: Downregulation of RAF-1, a key component of this pro-proliferative signaling cascade.
-
MET Signaling: Inhibition of the MET tyrosine kinase, which is involved in cell proliferation, survival, and motility.[4]
-
HIF-1α and Angiogenesis: Degradation of Hypoxia-Inducible Factor 1-alpha, a critical regulator of angiogenesis.
-
STAT3 Signaling: Disruption of STAT3, a transcription factor that promotes cell proliferation and survival.
-
Cell Cycle Regulation: Depletion of cell cycle proteins such as CDK4, leading to G2/M phase arrest.[4]
-
Apoptosis: Downregulation of anti-apoptotic proteins like Survivin, tipping the balance towards programmed cell death.
Experimental Protocols
HSP90 ATPase Activity Assay
This assay measures the ability of 17-DMAG to inhibit the ATP hydrolysis activity of HSP90.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 20 mM KCl, and 6 mM MgCl2.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human HSP90 protein to the reaction buffer. Add varying concentrations of 17-DMAG or a vehicle control (DMSO) and incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding ATP to each well.
-
Phosphate (B84403) Detection: After a defined incubation period (e.g., 60 minutes) at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm). Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to visualize the degradation of HSP90 client proteins following treatment with 17-DMAG.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of 17-DMAG for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, MET, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of 17-DMAG on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of 17-DMAG concentrations for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Cell Cycle Analysis
This protocol determines the effect of 17-DMAG on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with 17-DMAG for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by 17-DMAG.
Methodology:
-
Cell Treatment: Treat cells with 17-DMAG for a desired period.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
This compound is a potent and specific inhibitor of HSP90 that demonstrates significant anti-cancer activity through the simultaneous disruption of multiple oncogenic signaling pathways. Its mechanism of action, centered on the degradation of a plethora of HSP90 client proteins, leads to cell cycle arrest and apoptosis in malignant cells. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of 17-DMAG.
References
- 1. researchgate.net [researchgate.net]
- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of 17-DMAG
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The ansamycin (B12435341) antibiotic Geldanamycin (B1684428), first isolated from Streptomyces hygroscopicus, was identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1][2][3] This discovery positioned Hsp90 as a promising target for cancer therapy. However, the clinical development of Geldanamycin was hampered by its poor water solubility and significant hepatotoxicity.[2][4]
This led to the development of semi-synthetic derivatives with improved pharmacological properties. Among the most significant is 17-demethoxy-17-(2-dimethylaminoethylamino)geldanamycin, commonly known as 17-DMAG or by its clinical name, Alvespimycin .[5][6] 17-DMAG is a water-soluble analogue of the earlier derivative 17-AAG and has demonstrated greater potency in preclinical models.[6][7]
It is important to distinguish 17-DMAG from its natural product precursor, 17-O-Demethylgeldanamycin (17-O-DMG) . 17-O-DMG is a biosynthetic precursor of Geldanamycin and can be produced by certain actinomycete strains, such as Streptomyces hygroscopicus DEM20745.[8] While 17-O-DMG serves as a valuable starting material for semi-synthetic modifications, this guide will focus primarily on the discovery, synthesis, and characterization of the clinically evaluated Hsp90 inhibitor, 17-DMAG.
Discovery and Semi-Synthesis of 17-DMAG
The development of 17-DMAG was part of a broader effort to create Geldanamycin analogues with enhanced solubility and potency.[5] The strategy involved modifying the C-17 position of the benzoquinone ring. The methoxy (B1213986) group at this position in Geldanamycin acts as a vinylogous ester, making it susceptible to nucleophilic substitution.
The semi-synthesis of 17-DMAG involves the reaction of Geldanamycin with 2-dimethylaminoethylamine. This substitution of the 17-methoxy group with an alkylamino chain containing a basic tertiary amine significantly improves the compound's water solubility, a key feature for pharmaceutical formulation.[2][4][5]
Caption: Workflow for the semi-synthesis and purification of 17-DMAG.
Isolation and Purification
Isolation of the Natural Precursor: this compound (17-O-DMG)
17-O-DMG is a natural product isolated from the fermentation of specific actinomycete strains. The actinomycete DEM20745, isolated from soil, is an efficient producer, yielding up to 17 mg/L in fermentation broth.[8]
Caption: General workflow for the isolation of this compound.
Purification of 17-DMAG from Biological Matrices
For pharmacokinetic (PK) studies, 17-DMAG must be quantified in biological fluids, most commonly plasma. This requires a robust method for its extraction and purification prior to analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is the standard technique.[6][9][10]
| Parameter | Description | Reference |
| Matrix | Human Plasma | [9] |
| Extraction Method | Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297). | [9] |
| Internal Standard | Beclomethasone | [9] |
| Chromatography | Reversed-phase HPLC (e.g., Zorbax SB C18 column). | [9] |
| Mobile Phase | Methanol (B129727) and 0.2% formic acid (55:45, v/v). | [9] |
| Detection | Mass Spectrometry with Electrospray Ionization (ESI). | [9][10] |
| Linear Range | 1-500 ng/mL | [9] |
| Accuracy & Precision | Accuracy: 93.8% to 99.5%; Precision: 1.4% to 3.3%. | [9] |
Table 1: Summary of 17-DMAG Quantification Method in Human Plasma.
Structural Elucidation and Characterization
The definitive structure and purity of 17-DMAG are confirmed using a combination of spectroscopic and chromatographic techniques.
| Property | Data | Reference |
| Chemical Name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | [7] |
| Alternative Names | Alvespimycin, NSC 707545 | [7] |
| Molecular Formula | C₃₂H₄₈N₄O₈ (as hydrochloride salt) | [7] |
| Molecular Weight | 653.21 g/mol (as hydrochloride salt) | [7] |
| Appearance | Clear, dark purple solution when reconstituted. | [11] |
| Solubility | Water-soluble. | [6][7] |
Table 2: Physicochemical Properties of 17-DMAG Hydrochloride.
Mechanism of Action: Hsp90 Inhibition
17-DMAG exerts its anticancer effects by potently inhibiting Hsp90. It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[5][12][13] The chaperone function of Hsp90 is critical for the conformational maturation and stability of a wide array of "client" proteins, many of which are key drivers of oncogenesis.
Inhibition of Hsp90 by 17-DMAG leads to the misfolding of these client proteins, which are subsequently targeted for proteasomal degradation via the ubiquitin-proteasome pathway.[14] This results in the simultaneous downregulation of multiple signaling pathways that are essential for tumor cell proliferation, survival, and motility.[13][14] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, particularly Hsp70.[12][15]
Caption: Mechanism of 17-DMAG action on the Hsp90 signaling pathway.
Quantitative Biological Data
In Vitro Potency
17-DMAG has demonstrated potent activity across a range of cancer cell lines, generally showing superior potency to its predecessor, 17-AAG.
| Cell Line | Cancer Type | Metric | Value (nM) | Reference |
| MG63 | Osteosarcoma | IC₅₀ | 74.7 | [14] |
| Saos | Osteosarcoma | IC₅₀ | 72.7 | [14] |
| HOS | Osteosarcoma | IC₅₀ | 75 | [14] |
| NY | Osteosarcoma | IC₅₀ | 70.7 | [14] |
| SKBR3 | Breast Cancer | GI₅₀ | 29 | [16] |
| SKOV3 | Ovarian Cancer | GI₅₀ | 32 | [16] |
| Melanoma Models (Mean) | Melanoma | GI₅₀ | 53 | [7] |
Table 3: In Vitro Potency (IC₅₀/GI₅₀) of 17-DMAG in Various Cancer Cell Lines.
Clinical Pharmacokinetics
Pharmacokinetic parameters of 17-DMAG have been characterized in Phase I clinical trials.
| Parameter | Value (Mean ± SD) | Dosing Schedule | Reference |
| Clearance | 79 ± 40 mL/min/m² | Daily × 5 days, every 3 weeks | [11] |
| Half-life (t₁/₂) | 24 ± 15 hours | Daily × 5 days, every 3 weeks | [11] |
| Cₘₐₓ | Dose-dependent (0.071 to 1.7 µg/mL) | Daily × 5 days, every 3 weeks | [11] |
| AUC | Dose-dependent (0.7 to 14.7 µg/mL×h) | Daily × 5 days, every 3 weeks | [11] |
| Urinary Excretion (24h) | 20% ± 9% of dose | Daily × 5 days, every 3 weeks | [11] |
Table 4: Pharmacokinetic Parameters of 17-DMAG in Patients with Advanced Solid Tumors.
Experimental Protocols
Protocol 1: Isolation of this compound (17-O-DMG) from Streptomyces Culture
This protocol is a generalized procedure based on standard methods for natural product isolation from actinomycetes.
-
Fermentation:
-
Inoculate a suitable production medium (e.g., Bennet medium) with a seed culture of Streptomyces hygroscopicus DEM20745.
-
Incubate for 7-10 days in a shaker incubator or fermentor under controlled conditions (e.g., 28°C, 200 rpm).
-
-
Extraction:
-
Harvest the entire fermentation broth.
-
Perform a solvent-solvent extraction by adding an equal volume of an organic solvent such as ethyl acetate.
-
Mix vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction 2-3 times to maximize yield.
-
-
Concentration:
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Step A (Silica Gel Chromatography): Apply the crude extract to a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate major compound classes.
-
Step B (Fraction Analysis): Collect fractions and analyze them using Thin Layer Chromatography (TLC) or LC-MS to identify fractions containing the target compound (17-O-DMG).
-
Step C (Preparative HPLC): Pool the enriched fractions and subject them to preparative reversed-phase HPLC for final purification to yield pure 17-O-DMG.
-
Protocol 2: Quantification of 17-DMAG in Human Plasma by LC-MS
This protocol is adapted from validated methods published in the literature.[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.2 mL aliquot of human plasma in a microcentrifuge tube, add an internal standard (e.g., beclomethasone).
-
Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS Analysis:
-
HPLC System: A standard HPLC system capable of gradient or isocratic elution.
-
Column: Zorbax SB C18, 75 mm x 2.1 mm, 3.5 µm particle size.[9]
-
Mobile Phase: Isocratic elution with 55% methanol and 45% 0.2% aqueous formic acid.[9]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z transitions of 17-DMAG and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known 17-DMAG concentrations prepared in blank plasma.
-
Calculate the concentration of 17-DMAG in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 3: Western Blotting for Hsp90 Client Protein Degradation
This protocol outlines the assessment of 17-DMAG's pharmacodynamic effect in cancer cells.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MG63 osteosarcoma cells) and allow them to adhere overnight.
-
Treat cells with varying concentrations of 17-DMAG (e.g., 0, 50, 75, 100 nM) for a specified time (e.g., 24 hours).[14]
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an Hsp90 client protein (e.g., anti-MET, anti-Akt) or Hsp70. Also probe a separate blot or strip the current one for a loading control (e.g., anti-Actin, anti-GAPDH).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative decrease in client protein levels or increase in Hsp70 levels with increasing 17-DMAG concentration.
-
References
- 1. Total Synthesis of the Hsp90 Inhibitor Geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of heat shock protein 90 inhibitors as anticancer agents: a review of patented potent geldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-DMAG hydrochloride | Hsp90 | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 17-dimethylaminoethylamino-17-demethoxygeldanamycin in human plasma by liquid chromatography with mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 17-DMAG induces heat shock protein 90 functional impairment in human bladder cancer cells: knocking down the hallmark traits of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
The Biological Activity of 17-O-Demethylgeldanamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-O-Demethylgeldanamycin (17-DMAG), also known as alvespimycin (B136294), is a semi-synthetic, water-soluble analog of the ansamycin (B12435341) antibiotic geldanamycin.[1] It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins.[1][2] Many of these client proteins are oncoproteins and key signaling molecules that drive cancer cell proliferation, survival, and metastasis.[1][3] By inhibiting Hsp90, 17-DMAG disrupts these oncogenic signaling pathways, leading to the degradation of client proteins and subsequent anti-tumor effects.[1][4] This technical guide provides an in-depth overview of the biological activity of 17-DMAG, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Mechanism of Action
17-DMAG exerts its biological effects primarily by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its intrinsic ATPase activity.[3][5] This inhibition locks Hsp90 in a conformation that is unfavorable for client protein interaction and maturation. Consequently, the client proteins become destabilized, ubiquitinated, and targeted for proteasomal degradation.[4][6] This leads to a simultaneous blockade of multiple signaling pathways critical for tumor growth and survival.[7] A hallmark of Hsp90 inhibition by 17-DMAG is the compensatory induction of other heat shock proteins, notably Hsp70.[3][8]
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activity of 17-DMAG across various preclinical and clinical studies.
Table 1: In Vitro Potency of 17-DMAG
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| SKBr3 | Breast Cancer | Proliferation | IC50 | 24 ± 8 nM | [9] |
| SKBr3 | Breast Cancer | Her2 Degradation | EC50 | 8 nM | [10] |
| SKOV3 | Ovarian Cancer | Her2 Degradation | EC50 | 46 nM | [10] |
| SKBr3 | Breast Cancer | Hsp70 Induction | EC50 | 4 nM | [10] |
| SKOV3 | Ovarian Cancer | Hsp70 Induction | EC50 | 14 nM | [10] |
| LR-SKBR3 (Lapatinib-resistant) | Breast Cancer | Proliferation | IC50 | 619 nM | [11] |
| LR-BT474 (Lapatinib-resistant) | Breast Cancer | Proliferation | IC50 | 103 nM | [11] |
| MG63 | Osteosarcoma | Proliferation | IC50 | 74.7 nM | [12] |
| Saos | Osteosarcoma | Proliferation | IC50 | 72.7 nM | [12] |
| HOS | Osteosarcoma | Proliferation | IC50 | 75 nM | [12] |
| NY | Osteosarcoma | Proliferation | IC50 | 70.7 nM | [12] |
| MRC5 | Normal Lung Fibroblast | Proliferation | IC50 | 828.9 nM | [12] |
| MDA-MB-231 | Breast Cancer | Her2 Degradation | IC50 | 4.5 nM | [13] |
| A2058 | Melanoma | Cytotoxicity (MTT) | IC50 | 2.1 nM | [13] |
| AGS | Gastric Cancer | Cytotoxicity (MTT) | IC50 | 16 µM | [13] |
Table 2: Hsp90 Binding Affinity
| Assay Type | Endpoint | Value | Reference |
| Cell-free assay | IC50 | 62 nM | [13] |
| Cell-free assay | EC50 | 62 nM | [10] |
Table 3: Pharmacokinetic Parameters of 17-DMAG in Humans (Phase I Clinical Trials)
| Dosing Schedule | Recommended Phase II Dose | Cmax (at RP2D) | AUC (at RP2D) | Terminal Half-life | Reference |
| Weekly IV | 80 mg/m² | Proportional to dose ≤ 80 mg/m² | Linear up to 80 mg/m² | 24.6 ± 8.6 hr | [7][8] |
| Daily x 5 days, every 3 weeks | 16 mg/m² | - | 0.7 to 14.7 mg/mL x h (dose range) | 24 ± 15 hours | [14][15] |
| Daily x 3 days, every 3 weeks | 25 mg/m² | - | - | - | [14] |
| Twice weekly IV | 21 mg/m² | Proportional to dose | Proportional to dose | - | [4] |
Signaling Pathways Affected by 17-DMAG
17-DMAG impacts a multitude of signaling pathways crucial for cancer progression by targeting key Hsp90 client proteins.
Caption: Mechanism of action of 17-DMAG via Hsp90 inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of 17-DMAG on cell proliferation.[12][16]
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[12]
-
Treatment: Treat the cells with a range of concentrations of 17-DMAG (e.g., 0, 5, 10, 50, 100, 500, and 1000 nM) for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of 17-DMAG that inhibits cell growth by 50%.
Western Blot Analysis
This protocol is a generalized procedure based on multiple studies investigating the effect of 17-DMAG on protein expression.[3][11][17][18]
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of 17-DMAG for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Akt, p-Akt, HER2, Hsp70, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP)
This protocol is designed to investigate the interaction between Hsp90 and its client proteins, and how this is affected by 17-DMAG.[12]
Protocol:
-
Cell Lysis: Lyse cells (treated with or without 17-DMAG) in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-Hsp90 or anti-MET) overnight at 4°C with gentle rotation.[12]
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., probe with anti-MET after pulling down with anti-Hsp90).[12]
Conclusion
This compound is a potent Hsp90 inhibitor with significant anti-tumor activity demonstrated in a wide range of preclinical models and early-phase clinical trials. Its mechanism of action, involving the simultaneous disruption of multiple oncogenic signaling pathways, makes it an attractive candidate for cancer therapy. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals in their understanding and further investigation of this promising therapeutic agent.
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line [mdpi.com]
- 12. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 17-AAG and 17-DMAG-induced inhibition of cell proliferation through B-Raf downregulation in WT B-Raf-expressing uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
17-O-Demethylgeldanamycin (17-DMAG): A Technical Guide to its Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
17-O-Demethylgeldanamycin (17-DMAG), a water-soluble analog of the ansamycin (B12435341) antibiotic geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[3][4] By binding to the N-terminal ATP-binding pocket of HSP90, 17-DMAG inhibits its intrinsic ATPase activity, leading to the misfolding and subsequent ubiquitin-proteasomal degradation of these client proteins.[3][5] This disruption of multiple survival and proliferation pathways simultaneously underlies the potent anti-tumor activity of 17-DMAG observed in various cancer models. This guide provides an in-depth technical overview of the primary protein targets of 17-DMAG, the signaling pathways it modulates, quantitative data on its activity, and detailed experimental protocols for its study.
Primary Target: Heat Shock Protein 90 (HSP90)
The principal molecular target of 17-DMAG is the highly conserved molecular chaperone, HSP90.[6] 17-DMAG competitively binds to the ATP-binding site in the N-terminal domain of HSP90, thereby inhibiting its essential ATPase activity.[3][5] This inhibition disrupts the HSP90 chaperone cycle, preventing the proper folding and maturation of its client proteins. Consequently, these client proteins become destabilized and are targeted for degradation by the proteasome.[4] A hallmark of HSP90 inhibition by 17-DMAG is the compensatory up-regulation of other heat shock proteins, notably HSP70.[3]
Mechanism of Action at the Molecular Level
The following diagram illustrates the mechanism of HSP90 inhibition by 17-DMAG.
Key Target Proteins and Affected Signaling Pathways
By inhibiting HSP90, 17-DMAG leads to the degradation of a multitude of client proteins, thereby impacting several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Akt (Protein Kinase B) is a well-established HSP90 client protein.
-
Effect of 17-DMAG: 17-DMAG treatment leads to the dose-dependent degradation of Akt, resulting in the inhibition of downstream signaling.[3][7] This attenuates the pro-survival signals and can induce apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. Key components of this pathway, such as RAF-1 and MEK, are HSP90 client proteins.
-
Effect of 17-DMAG: 17-DMAG causes the degradation of RAF-1, leading to the suppression of the downstream MEK/ERK signaling cascade.[8] This contributes to the anti-proliferative effects of the drug.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. IKK (IκB kinase) is an HSP90 client protein.
-
Effect of 17-DMAG: 17-DMAG treatment leads to the degradation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[9] This sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity and promoting apoptosis.[9]
Other Key Client Proteins
In addition to the components of the pathways described above, 17-DMAG affects a range of other crucial oncoproteins, including:
-
HER2 (ErbB2): A receptor tyrosine kinase overexpressed in some breast cancers.[4]
-
EGFR: Epidermal growth factor receptor, another receptor tyrosine kinase.[4]
-
MET: Receptor tyrosine kinase for hepatocyte growth factor.[7]
-
CDK4/6: Cyclin-dependent kinases that regulate the G1-S phase transition of the cell cycle.[10]
-
Survivin: A member of the inhibitor of apoptosis (IAP) family.[5]
-
HIF-1α: Hypoxia-inducible factor 1-alpha, a key regulator of the response to hypoxia.[3]
-
STAT3: Signal transducer and activator of transcription 3, involved in cell growth and apoptosis.[3]
Quantitative Data
The following tables summarize the available quantitative data on the effects of 17-DMAG.
Table 1: In Vitro Anti-proliferative Activity of 17-DMAG
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MG63 | Osteosarcoma | 74.7 | [7] |
| Saos | Osteosarcoma | 72.7 | [7] |
| HOS | Osteosarcoma | 75.0 | [7] |
| NY | Osteosarcoma | 70.7 | [7] |
| MRC5 | Normal Lung Fibroblast | 828.9 | [7] |
| SKBR3 | Breast Cancer (HER2+) | 24 | [4] |
| BT474 | Breast Cancer (HER2+) | 16 | [4] |
| LR-SKBR3 | Lapatinib-resistant | 619 | [4] |
| LR-BT474 | Lapatinib-resistant | 103 | [4] |
Table 2: Effect of 17-DMAG on Client Protein Levels
| Client Protein | Cell Line | 17-DMAG Concentration | Time (h) | % Reduction (approx.) | Reference(s) |
| p-MET (Y1234) | MG63 | 75 nM | 1 | ~53% | [7] |
| p-MET (Y1234) | MG63 | 75 nM | - | ~80% | [7] |
| Akt | CLL | 1.0 µM | 24 | ~72.5% | [11] |
| IKKα/β | CLL | 100 nM | 24 | Significant decrease | [12] |
| HER2 | Prostate Cancer Xenograft | N/A | 4 | ~97% | [13] |
| AR | Prostate Cancer Xenograft | N/A | 4 | ~80% | [13] |
| Raf-1 | MDA-MB-231 Xenograft | N/A | 4-48 | ~20% | [14] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of 17-DMAG on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
17-DMAG stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[1][11]
-
Prepare serial dilutions of 17-DMAG in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the 17-DMAG dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7][11]
-
Add 10-15 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7][11]
-
Measure the absorbance at 540-590 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
This protocol is used to quantify the levels of HSP90 client proteins following 17-DMAG treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
17-DMAG stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target client proteins (e.g., Akt, HER2, RAF-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 17-DMAG for the desired time points.
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
Immunoprecipitation of HSP90-Client Protein Complexes
This protocol is used to study the interaction between HSP90 and its client proteins and how it is affected by 17-DMAG.
Materials:
-
Cancer cell lines
-
17-DMAG stock solution
-
Lysis buffer (e.g., non-denaturing buffer like Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Primary antibody against HSP90 or a specific client protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer or a low pH buffer)
Procedure:
-
Treat cells with 17-DMAG or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein of interest.
Experimental Workflow Diagram
Conclusion
This compound is a potent HSP90 inhibitor that exerts its anti-tumor effects by inducing the degradation of a wide range of oncogenic client proteins. This leads to the simultaneous disruption of multiple key signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of 17-DMAG and develop novel HSP90-targeted cancer therapies. Further research focusing on a more systematic quantitative analysis of client protein degradation and the exploration of synergistic combinations with other targeted agents will be crucial for advancing the clinical potential of 17-DMAG and other HSP90 inhibitors.
References
- 1. Quantitative proteomics reveals that Hsp90 inhibition preferentially targets kinases and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17-AAG and 17-DMAG-induced inhibition of cell proliferation through B-Raf downregulation in WT B-Raf-expressing uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined effects of 17-DMAG and TNF on cells through a mechanism related to the NF-kappaB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 17-Allylamino-17-demethoxygeldanamycin induces the degradation of androgen receptor and HER-2/neu and inhibits the growth of prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Cytotoxicity of 17-O-Demethylgeldanamycin: A Technical Guide
An In-depth Examination of the Preclinical Efficacy and Mechanism of Action of the Hsp90 Inhibitor, 17-DMAG, for Researchers, Scientists, and Drug Development Professionals.
Introduction
17-O-Demethylgeldanamycin (17-DMAG) is a water-soluble, semi-synthetic analog of geldanamycin, a natural product that inhibits Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[3][4] By inhibiting the ATPase activity of Hsp90, 17-DMAG leads to the proteasomal degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][5] This guide provides a comprehensive overview of the in vitro cytotoxicity of 17-DMAG, detailing its mechanism of action, summarizing its activity across various cancer cell lines, and providing detailed experimental protocols for its evaluation.
Data Presentation: In Vitro Potency of 17-DMAG
The cytotoxic and anti-proliferative activity of 17-DMAG has been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below. These values demonstrate the potent and broad-spectrum anti-cancer activity of 17-DMAG.
| Cell Line | Cancer Type | Assay Type | IC50/GI50 (nM) | Reference |
| MG63 | Osteosarcoma | Proliferation Assay | 74.7 | [6][7] |
| Saos | Osteosarcoma | Proliferation Assay | 72.7 | [6][7] |
| HOS | Osteosarcoma | Proliferation Assay | 75 | [6][7] |
| NY | Osteosarcoma | Proliferation Assay | 70.7 | [6][7] |
| MRC5 | Normal Lung Fibroblast | Proliferation Assay | 828.9 | [6][7] |
| SKBR3 | Breast Cancer (HER2+) | Growth Inhibition (GI50) | 29 | [8] |
| SKOV3 | Ovarian Cancer (HER2+) | Growth Inhibition (GI50) | 32 | [8] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Her2 Degradation | 4.5 | [8] |
| A2058 | Melanoma | MTT Assay | 2.1 | [8] |
| AGS | Gastric Cancer | MTT Assay | 16,000 | [8] |
| MCF-7 | Breast Cancer (ER+) | Growth Inhibition (GI50) | <2,000 | [9] |
| SKBR-3 | Breast Cancer (HER2+) | Growth Inhibition (GI50) | <2,000 | [9] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Growth Inhibition (GI50) | ≤1,000 | [9] |
Mechanism of Action and Signaling Pathways
17-DMAG exerts its cytotoxic effects by inhibiting Hsp90, which in turn leads to the degradation of a multitude of client proteins involved in key signaling pathways. This disruption of cellular homeostasis ultimately results in cell cycle arrest and apoptosis.[6][7]
Hsp90 Inhibition and Client Protein Degradation
The primary mechanism of action of 17-DMAG is the competitive inhibition of the ATP binding pocket in the N-terminus of Hsp90.[2] This prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[4] A compensatory upregulation of Hsp70 is a well-established biomarker of Hsp90 inhibition.[10]
Caption: Hsp90 Inhibition by 17-DMAG.
Induction of Apoptosis
17-DMAG is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic pathways. Inhibition of Hsp90 leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the degradation of survival kinases like Akt, thereby promoting the activation of caspases.[11][12] In some contexts, the induction of apoptosis by 17-DMAG is dependent on functional p53.[13]
Caption: Apoptosis Induction by 17-DMAG.
Modulation of MET and NF-κB Signaling
17-DMAG has been shown to specifically target key oncogenic pathways. In osteosarcoma, it inhibits the MET signaling pathway by promoting the ubiquitination and degradation of the MET receptor tyrosine kinase, an Hsp90 client protein.[6][7] In chronic lymphocytic leukemia (CLL), 17-DMAG targets the NF-κB pathway by causing the degradation of IKKα and IKKβ, key kinases that activate NF-κB.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Hsp90 via 17-DMAG induces apoptosis in a p53-dependent manner to prevent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The HSP90 Inhibitor 17-O-Demethylgeldanamycin (17-DMAG): A Technical Overview of its Anti-Cancer Effects
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
17-O-Demethylgeldanamycin (17-DMAG), a water-soluble, semi-synthetic derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways that drive tumor proliferation, survival, and metastasis.[1][3][4] By inhibiting Hsp90's ATPase activity, 17-DMAG leads to the misfolding and subsequent proteasomal degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously.[2][4][5] This technical guide provides a comprehensive overview of the effects of 17-DMAG on various cancer cell lines, detailing its mechanism of action, impact on key signaling pathways, and efficacy in inhibiting cancer cell proliferation and inducing apoptosis. This document also includes detailed experimental protocols and quantitative data to support further research and development of 17-DMAG as a potential anti-cancer therapeutic.
Mechanism of Action
17-DMAG exerts its anti-cancer effects primarily through the inhibition of Hsp90.[1] It binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[6][7][8][9] This disruption of the Hsp90 chaperone cycle leads to the destabilization and subsequent degradation of a wide array of Hsp90 client proteins.[4][5] Many of these client proteins are key oncogenic drivers, including receptor tyrosine kinases, signaling kinases, and transcription factors.[4][10] The degradation of these proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival.[5][10] A hallmark of Hsp90 inhibition by 17-DMAG is the compensatory induction of Hsp70.[5][8][10]
In addition to its canonical role in Hsp90 inhibition, 17-DMAG has also been shown to exert its cytotoxic effects through the generation of reactive oxygen species (ROS), representing a non-canonical pathway of its anti-cancer activity.[6]
Effects on Cancer Cell Lines: Quantitative Data
17-DMAG has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MG63 | Osteosarcoma | 74.7 | [11] |
| Saos | Osteosarcoma | 72.7 | [11] |
| HOS | Osteosarcoma | 75 | [11] |
| NY | Osteosarcoma | 70.7 | [11] |
| MRC5 | Normal Lung Fibroblast | 828.9 | [11] |
| SKBR3 | Breast Cancer (HER2+) | 29 (GI50) | [8] |
| SKOV3 | Ovarian Cancer (HER2+) | 32 (GI50) | [8] |
| Human Hsp90 | Cell-free assay | 62 | [8] |
Impact on Key Signaling Pathways
By promoting the degradation of its client proteins, 17-DMAG significantly impacts multiple oncogenic signaling pathways.
MET Signaling Pathway
In osteosarcoma cells, 17-DMAG has been shown to inhibit the MET signaling pathway.[11] Treatment with 17-DMAG leads to the ubiquitination and subsequent degradation of the MET receptor tyrosine kinase.[11] This, in turn, reduces the phosphorylation of MET and downstream effectors such as PI3K and Akt, ultimately inhibiting cell proliferation and inducing apoptosis.[11]
HER2 and Downstream Pathways (Akt, ERK)
HER2 (ErbB2) is a well-established Hsp90 client protein and a key driver in certain breast cancers.[12] 17-DMAG treatment leads to the degradation of HER2, thereby inhibiting downstream signaling through the PI3K/Akt and RAF/MEK/ERK pathways.[13][14] This has been shown to be effective in both lapatinib-sensitive and -resistant HER2-overexpressing breast cancer cell lines.[13]
Effects on Cell Cycle and Apoptosis
A consistent finding across multiple studies is the ability of 17-DMAG to induce cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest
Treatment with 17-DMAG has been observed to cause cell cycle arrest, most notably at the G2/M phase.[11] This effect is often associated with the downregulation of key cell cycle regulatory proteins that are Hsp90 clients, such as CDK4.[10][15]
Induction of Apoptosis
17-DMAG is a potent inducer of apoptosis in a variety of cancer cell lines.[6][11] The pro-apoptotic effects are mediated through multiple mechanisms, including the activation of caspases (caspase-3, -8, and -9) and the cleavage of PARP.[6] Furthermore, 17-DMAG can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members and promoting the mitochondrial pathway of apoptosis.[2] In some contexts, the induction of apoptosis by 17-DMAG has been shown to be p53-dependent.[16]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of 17-DMAG on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 17-DMAG.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 17-DMAG (e.g., 0-1000 nM) for the desired time period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to detect changes in the expression levels of Hsp90 client proteins following 17-DMAG treatment.[4][17]
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of 17-DMAG for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[18] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17] Incubate the membrane with primary antibodies against the target proteins (e.g., HER2, Akt, p-Akt, ERK, p-ERK, MET, Hsp70) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Cell Treatment: Treat cells with 17-DMAG for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[20]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution to 100 µL of the cell suspension.[20]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Conclusion
This compound is a potent Hsp90 inhibitor with significant anti-cancer activity across a broad range of cancer cell lines. Its ability to simultaneously disrupt multiple oncogenic signaling pathways through the degradation of key Hsp90 client proteins underscores its therapeutic potential. The induction of cell cycle arrest and apoptosis further contributes to its efficacy. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of 17-DMAG. Future studies should continue to explore its efficacy in combination therapies and its potential in overcoming drug resistance.
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-DMAG induces heat shock protein 90 functional impairment in human bladder cancer cells: knocking down the hallmark traits of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - ProQuest [proquest.com]
- 16. pnas.org [pnas.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. kumc.edu [kumc.edu]
A Technical Guide to the Structural Analysis of 17-O-Demethylgeldanamycin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of 17-O-Demethylgeldanamycin (17-O-DMG), a crucial biosynthetic precursor to the potent Hsp90 inhibitor, geldanamycin (B1684428).[1] Understanding the intricate structural features of 17-O-DMG is paramount for the rational design and semi-synthesis of novel geldanamycin analogues with improved therapeutic profiles for anticancer therapy.[1][2] This guide will delve into the key experimental techniques used to elucidate its structure, its interaction with its primary molecular target, Hsp90, and the consequential impact on cellular signaling pathways.
Structural Elucidation: A Multi-faceted Approach
The determination of the three-dimensional structure of this compound and its derivatives relies on a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by mass spectrometry.
X-ray crystallography provides high-resolution data on the solid-state conformation of molecules. The crystal structure of a derivative, 17-desmethoxy-17-N,N-dimethylaminoethylamino-geldanamycin (17-DMAG), in complex with the N-terminal domain of human Hsp90α has been solved at a resolution of 1.75 Å (PDB ID: 1OSF).[3] This structure reveals crucial insights into the binding mode of geldanamycin derivatives.
Key Structural Features from Crystallographic Data of the Hsp90-17-DMAG Complex:
| Feature | Description |
| Binding Pocket | 17-DMAG binds to the ATP-binding pocket located in the N-terminal domain of Hsp90.[4] |
| Amide Bond Conformation | Upon binding, the macrocycle amide bond undergoes a significant conformational change from trans to cis.[3] |
| Key Interactions | The structure reveals specific hydrogen bonds and van der Waals interactions between the ligand and amino acid residues of the Hsp90 binding pocket. |
| 17-Substituent Orientation | The dimethylaminoethyl moiety at the C17 position points into the solvent, suggesting potential for modification to improve pharmacokinetic properties.[3] |
Experimental Protocol: X-ray Crystallography of Protein-Ligand Complexes
A generalized protocol for obtaining the crystal structure of a geldanamycin derivative in complex with Hsp90 is as follows:
NMR spectroscopy is instrumental in determining the solution-state structure and dynamics of this compound and its analogues. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for complete structural elucidation and assignment of all proton and carbon signals.
NMR Data for a Geldanamycin Analogue
The following table presents representative ¹H and ¹³C NMR data for a geldanamycin analogue, 11-methoxy-17-formyl-17-demethoxy-18-O-21-O-dihydrogeldanamycin, which showcases the type of data obtained.[1]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | 184.2 | - |
| 2 | 126.3 | 6.58 (d, 10.0) |
| 3 | 138.1 | 7.21 (d, 10.0) |
| 4 | 108.7 | - |
| 5 | 155.9 | - |
| 6 | 120.9 | 5.81 (s) |
| 7 | 169.1 | - |
| ... | ... | ... |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Assign the proton and carbon signals through the interpretation of chemical shifts, coupling constants, and cross-peaks in 2D spectra.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives and to confirm their elemental composition. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly valuable.
Experimental Protocol: LC-MS/MS for Plasma Analysis
A method for the quantitative determination of 17-DMAG in human plasma has been developed, providing a framework for pharmacokinetic studies.[5]
-
Sample Pretreatment: Perform a one-step liquid-liquid extraction of plasma samples (0.5 mL) with ethyl acetate.[5][6]
-
Chromatographic Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column (e.g., 75 mm x 2.1 mm, 3.5 µm particle size).[5] Use a mobile phase such as 55% methanol (B129727) in water with formic acid.[5]
-
Mass Spectrometric Detection: Monitor the column effluent using a mass spectrometer with positive electrospray ionization (ESI+).[5]
Interaction with Hsp90 and Downstream Signaling
This compound and its derivatives exert their biological effects by binding to Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[2][4]
Mechanism of Action:
The binding of geldanamycin derivatives to the N-terminal ATP-binding site of Hsp90 inhibits its chaperone function.[4] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[4][7]
Affected Signaling Pathways:
The inhibition of Hsp90 by compounds like 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and 17-DMAG disrupts several critical signaling pathways in cancer cells, including:
-
PI3K/Akt Pathway: Degradation of Akt kinase.[9]
-
Tyrosine Kinase Receptors: Degradation of receptors like p185erbB2 (Her2).[8]
-
Cell Cycle Regulation: Down-regulation of proteins like CDK4.[10]
-
Apoptosis Regulation: Destabilization of mutant p53.[8]
Synthesis of Derivatives
The chemical structure of geldanamycin, particularly the C17 methoxy (B1213986) group, is amenable to nucleophilic substitution, allowing for the synthesis of a wide array of derivatives with potentially improved pharmacological properties, such as increased water solubility and reduced hepatotoxicity.[2][11]
General Synthetic Protocol for 17-Substituted-17-demethoxygeldanamycins:
As an example, 17-(tryptamine)-17-demethoxygeldanamycin can be synthesized by reacting geldanamycin with tryptamine (B22526) in dichloromethane at room temperature.[12] This straightforward synthetic route allows for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.[10]
Conclusion
The structural analysis of this compound and its derivatives is a critical component of the ongoing effort to develop clinically viable Hsp90 inhibitors. Through the combined application of X-ray crystallography, NMR spectroscopy, and mass spectrometry, a detailed understanding of their three-dimensional structure and conformational dynamics is achieved. This structural knowledge, coupled with insights into their binding mode with Hsp90 and the resulting impact on oncogenic signaling pathways, provides a robust foundation for the design of next-generation anticancer agents with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and molecular modeling of 17-DMAG in complex with human Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiangiogenic properties of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin: an orally bioavailable heat shock protein 90 modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 17-arylmethylamine-17-demethoxygeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Research on 17-O-Demethylgeldanamycin (17-DMAG)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Introduction to 17-DMAG
17-O-Demethylgeldanamycin (17-DMAG), also known as alvespimycin (B136294), is a semi-synthetic, water-soluble derivative of the ansamycin (B12435341) antibiotic geldanamycin.[1] It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the conformational maturation and stability of numerous client proteins involved in cell growth, proliferation, and survival.[2][3] By binding to the N-terminal ATP-binding pocket of HSP90, 17-DMAG competitively inhibits its ATPase activity, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[3][4] This disruption of multiple oncogenic signaling pathways simultaneously makes HSP90 an attractive target for cancer therapy, and 17-DMAG has been investigated in numerous preclinical and clinical studies for its anti-tumor activity.[1][5] Compared to its predecessor, 17-AAG, 17-DMAG exhibits superior pharmaceutical properties, including increased water solubility and oral bioavailability.[6]
Mechanism of Action: Targeting the HSP90 Chaperone Machinery
The primary mechanism of action of 17-DMAG is the inhibition of HSP90's intrinsic ATPase activity.[4] This inhibition disrupts the HSP90 chaperone cycle, leading to the destabilization and subsequent degradation of a wide array of "client" proteins. Many of these client proteins are oncoproteins that are critical for tumor progression. The degradation of these proteins disrupts multiple signaling pathways essential for cancer cell survival and proliferation.
A key consequence of HSP90 inhibition by 17-DMAG is the compensatory induction of other heat shock proteins, notably HSP70.[3][4] This is often used as a biomarker for target engagement in preclinical and clinical studies.
Signaling Pathways Affected by 17-DMAG
17-DMAG's inhibition of HSP90 leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways implicated in cancer.
Quantitative Preclinical Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 17-DMAG in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MG63 | Osteosarcoma | 74.7 | [2] |
| Saos | Osteosarcoma | 72.7 | [2] |
| HOS | Osteosarcoma | 75 | [2] |
| NY | Osteosarcoma | 70.7 | [2] |
| MRC5 | Normal Lung Fibroblast | 828.9 | [2] |
| SKBr3 | Breast Cancer | 24 | [7] |
| BT474 | Breast Cancer | 16 | [7] |
| LR-SKBR3 (Lapatinib-resistant) | Breast Cancer | 619 | [7] |
| LR-BT474 (Lapatinib-resistant) | Breast Cancer | 103 | [7] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of 17-DMAG.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| AGS (Gastric Cancer) Xenograft | 10 mg/kg, i.p., 3 times/week for 4 weeks | Significant reduction in tumor volume and weight | [4] |
| MG63 (Osteosarcoma) Xenograft | Not specified | Significantly smaller tumor size and weight | [2] |
| Huh7 (Hepatocellular Carcinoma) Xenograft | 25 mg/kg, 3 times/week | Reduced tumor growth | [8] |
Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies in mice provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of 17-DMAG.
| Parameter | Value | Dosing | Mouse Strain | Reference |
| Cmax | 18-24.2 µg/mL | 75 mg/kg, i.v. | CD2F1 | [9] |
| Bioavailability (oral) | ~50% | Not specified | Not specified | [6] |
Clinical Research Data
Phase I Clinical Trial Results
Phase I clinical trials have been conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of 17-DMAG in patients with advanced solid tumors.
| Study | Dosing Schedule | MTD | Dose-Limiting Toxicities (DLTs) | Clinical Activity | Reference |
| NCT00345152 | Twice weekly i.v. | 21 mg/m²/day | Peripheral neuropathy, renal dysfunction | 9 patients with stable disease | [1] |
| NCT00350278 | Weekly i.v. | 80 mg/m² | Fatigue, diarrhea, dehydration, hypotension, AST rise (at 106 mg/m²) | 1 complete response (prostate cancer), 1 partial response (melanoma), stable disease in others | [5][10][11][12] |
| NCT00251143 | Daily for 5 days | Not specified | Pneumonitis | Not specified | [13] |
Clinical Pharmacokinetics in Humans
| Parameter | Value | Dosing Schedule | Reference |
| Half-life (t½) | 9.9 to 54.1 hours | Twice weekly i.v. | [1] |
| Clearance (CL) | 10.2 ± 5.0 L/h/m² | Twice weekly i.v. at MTD | [1] |
| Cmax (at MTD) | 499 ± 274 ng/mL | Twice weekly i.v. at MTD | [1] |
| Half-life (t½) | 24.6 ± 8.6 hours | Weekly i.v. | [10] |
| Clearance (CL) | 8.4 L/h | Not specified | [6] |
Detailed Experimental Protocols
HSP90 ATPase Activity Assay
This assay measures the ability of 17-DMAG to inhibit the ATPase activity of HSP90, a critical function for its chaperone activity.
Materials:
-
Recombinant human HSP90 protein
-
ATP
-
Malachite green phosphate (B84403) assay kit
-
17-DMAG
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant HSP90 protein, and varying concentrations of 17-DMAG or vehicle control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 90 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green phosphate assay kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of ATPase activity inhibition for each concentration of 17-DMAG relative to the vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
17-DMAG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[14][15]
-
Treat the cells with a serial dilution of 17-DMAG for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.[14]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[15]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm or 490 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of HSP90 Client Proteins
Western blotting is used to detect specific proteins in a sample and is a key method to demonstrate the degradation of HSP90 client proteins following 17-DMAG treatment.
Materials:
-
Cancer cell lines
-
17-DMAG
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, HER-2, CDK4), HSP70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with 17-DMAG for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[16]
-
Analyze the band intensities to determine the relative protein expression levels.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a cytotoxic agent on cell reproductive integrity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well tissue culture plates
-
17-DMAG
-
(Optional) Radiation source
-
Fixative (e.g., 4% paraformaldehyde or 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet or methylene (B1212753) blue)
Procedure:
-
Seed a low, predetermined number of cells into 6-well plates.[17]
-
Allow cells to attach overnight.
-
Treat the cells with 17-DMAG and/or irradiate them.
-
Incubate the plates for 9-14 days to allow for colony formation.[17]
-
After the incubation period, aspirate the media, wash with PBS, and fix the colonies.[17]
-
Stain the colonies with crystal violet or methylene blue.[17]
-
Count the number of colonies (typically containing ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of 17-DMAG in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
17-DMAG formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[8][18]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer 17-DMAG or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection).[4]
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
Conclusion
This compound (17-DMAG) is a potent and water-soluble HSP90 inhibitor with demonstrated anti-tumor activity in a wide range of preclinical models and early-phase clinical trials. Its mechanism of action, involving the disruption of multiple oncogenic signaling pathways through the degradation of HSP90 client proteins, provides a strong rationale for its continued investigation as a cancer therapeutic. This guide provides a comprehensive overview of the core knowledge, quantitative data, and key experimental protocols relevant to the early-stage research of 17-DMAG, serving as a valuable resource for scientists and researchers in the field of oncology drug development. Further research is warranted to optimize its therapeutic potential, both as a single agent and in combination with other anti-cancer therapies.
References
- 1. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. A phase I study of the heat shock protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
An In-depth Technical Guide to the Benzoquinone Ansamycin Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzoquinone ansamycin (B12435341) core structure, a critical pharmacophore in a class of potent, naturally derived therapeutics. This document details the fundamental architecture, biosynthetic origins, and mechanism of action of these compounds, with a focus on their interaction with Heat Shock Protein 90 (Hsp90). Detailed experimental protocols for key assays, quantitative data, and visual diagrams of pertinent pathways are included to support further research and drug development efforts.
The Core Structure of Benzoquinone Ansamycins
The defining characteristic of the ansamycin family of natural products is their unique "basket-like" structure, where a long aliphatic chain, known as the ansa bridge, spans two non-adjacent positions of an aromatic core.[1] In the case of benzoquinone ansamycins, this aromatic core is a benzoquinone or a related benzenoid ring system.
Geldanamycin (B1684428), a prototypical benzoquinone ansamycin, exemplifies this architecture. It features a 19-membered macrocyclic lactam that incorporates the benzoquinone ring.[2] The ansa bridge is a polyketide chain, assembled from acetate (B1210297) and propionate (B1217596) precursor units.[3] This structural motif is crucial for their biological activity, particularly their ability to inhibit Hsp90.
The biosynthesis of the benzoquinone ansamycin core begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from a modified shikimate pathway.[3][4][5][6] The ansa chain is then elongated by a Type I polyketide synthase (PKS), which adds successive acetate and propionate units.[1][3] The structural diversity within the benzoquinone ansamycin class arises from variations in the length and substitution patterns of the ansa bridge, as well as modifications to the benzoquinone core.[1][3]
Core structure of a benzoquinone ansamycin.
Mechanism of Action: Hsp90 Inhibition
The primary molecular target of benzoquinone ansamycins is the highly conserved molecular chaperone, Heat Shock Protein 90 (Hsp90). Hsp90 plays a crucial role in the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are key signaling molecules involved in cell growth, differentiation, and survival. In cancer cells, many of these client proteins are oncoproteins, making Hsp90 a compelling target for cancer therapy.
Benzoquinone ansamycins, such as geldanamycin, are potent inhibitors of Hsp90's intrinsic ATPase activity. They competitively bind to the N-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins via the proteasome pathway. The degradation of multiple oncoproteins simultaneously provides a multi-pronged attack on cancer cell signaling pathways.
The key client proteins of Hsp90 that are affected by benzoquinone ansamycins include HER2, Raf-1, Akt, mutant p53, and vascular endothelial growth factor receptors (VEGFRs). The Hsp90 chaperone machinery involves a number of co-chaperones, including Hsp70, Hsp40, Hop (Hsp70-Hsp90 organizing protein), and p23. The degradation of client proteins is mediated by the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein), which recognizes and ubiquitinates misfolded client proteins, targeting them for proteasomal degradation.
Hsp90 inhibition by benzoquinone ansamycins.
Quantitative Data
The following tables summarize key quantitative data related to the activity of benzoquinone ansamycins.
Table 1: Binding Affinities and Energies of Geldanamycin to Hsp90
| Compound | Binding Affinity (Kd) | Binding Energy (kcal/mol) | Reference |
| Geldanamycin | 1.2 µM | -9.8 | [7] |
| Geldanamycin Hydroquinone | Not Reported | -11.2 | [1] |
Table 2: IC50 Values of Representative Hsp90 Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Geldanamycin | SKBr3 (Breast Cancer) | 20 | [8] |
| 17-AAG (Tanespimycin) | SKBr3 (Breast Cancer) | 25 | [8] |
| 17-DMAG (Alvespimycin) | A549 (Lung Cancer) | 50 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of benzoquinone ansamycins and their interaction with Hsp90.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to determine the effect of benzoquinone ansamycins on the cellular levels of Hsp90 client proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Benzoquinone ansamycin compound (e.g., Geldanamycin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of the benzoquinone ansamycin or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins.
Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction
This protocol is used to investigate whether a benzoquinone ansamycin disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Cell line expressing the Hsp90 and client protein of interest
-
Benzoquinone ansamycin compound
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Antibody against the Hsp90 client protein for immunoprecipitation
-
Antibody against Hsp90 for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the benzoquinone ansamycin as described for Western blotting.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against the client protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot as described above, probing for Hsp90. A decrease in the amount of co-immunoprecipitated Hsp90 in treated samples indicates disruption of the Hsp90-client protein interaction.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a benzoquinone ansamycin.[2][5][6][10]
Materials:
-
Adherent cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Benzoquinone ansamycin compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the benzoquinone ansamycin in complete medium. Add the diluted compound to the wells and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental workflow for benzoquinone ansamycins.
References
- 1. A Mechanistic and Structural Analysis of the Inhibition of the 90-kDa Heat Shock Protein by the Benzoquinone and Hydroquinone Ansamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. KEGG PATHWAY: Biosynthesis of ansamycins - hsa eco [kegg.jp]
- 8. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19-Substituted Benzoquinone Ansamycin Heat Shock Protein-90 Inhibitors: Biological Activity and Decreased Off-Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 17-O-Demethylgeldanamycin: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 17-O-Demethylgeldanamycin (17-O-DMG), a key intermediate in the development of novel HSP90 inhibitors. The protocol is intended for researchers, scientists, and drug development professionals. This document outlines two primary methods for obtaining 17-O-DMG: chemical synthesis via hydrolysis of Geldanamycin and biosynthesis through fermentation.
Introduction
This compound is a crucial precursor for the semi-synthesis of various Geldanamycin analogues with potential therapeutic applications, particularly in oncology. Its availability is a critical step in the exploration of structure-activity relationships of this class of compounds. This protocol details a reliable method for the chemical synthesis of 17-O-DMG from Geldanamycin and provides an overview of its production via fermentation.
Data Presentation
The following table summarizes the key quantitative data associated with the chemical synthesis of this compound from Geldanamycin.
| Parameter | Value |
| Starting Material | Geldanamycin |
| Reagent | Barium hydroxide (B78521) octahydrate |
| Solvent | Methanol |
| Reaction Time | 2 hours |
| Temperature | 60 °C |
| Yield | 95% |
Experimental Protocols
Chemical Synthesis of this compound via Hydrolysis
This protocol describes the hydrolysis of the 17-methoxy group of Geldanamycin to yield this compound. This procedure has been adapted from the literature for the synthesis of 17-aryl-17-demethoxygeldanamycin derivatives, where 17-O-DMG is a key intermediate[1].
Materials:
-
Geldanamycin (GA)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Geldanamycin (1.0 eq) in methanol.
-
Addition of Reagent: Add barium hydroxide octahydrate (5.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Carefully acidify the aqueous layer to pH 3-4 with 1 N HCl.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Biosynthesis of this compound via Fermentation
This compound can be efficiently produced by the actinomycete Streptomyces hygroscopicus DEM20745. This strain has been identified as a natural producer of 17-O-DMG as its major ansamycin (B12435341) product.
Organism:
-
Streptomyces hygroscopicus DEM20745
Fermentation:
-
Cultivate the organism in a suitable fermentation medium.
-
The production of 17-O-DMG typically commences after 40 hours of fermentation and reaches a maximum titre of approximately 17 mg/L after about 90 hours.
Isolation:
-
Extract the fermentation broth with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude extract using chromatographic techniques to isolate this compound.
Mandatory Visualization
The following diagrams illustrate the chemical synthesis workflow and the role of this compound as a synthetic intermediate.
Caption: Chemical synthesis workflow for this compound and its subsequent derivatization.
Caption: Production routes and central role of this compound.
References
Application Notes and Protocols for 17-O-Demethylgeldanamycin (17-DMAG) Induced Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 17-O-Demethylgeldanamycin (17-DMAG), a potent Hsp90 inhibitor, for inducing apoptosis in cancer cell lines. The provided protocols and data are intended to guide researchers in designing and executing in vitro experiments to study the pro-apoptotic effects of this compound.
Introduction
This compound (17-DMAG), a synthetic analog of geldanamycin, is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3] By binding to the ATP-binding pocket of Hsp90, 17-DMAG inhibits its chaperone activity, leading to the misfolding and subsequent proteasomal degradation of these client proteins.[2] This disruption of key signaling pathways ultimately triggers cell cycle arrest and apoptosis in cancer cells.[3][4]
The anticancer effects of 17-DMAG have been demonstrated in a variety of cancer cell lines, including gastric, medulloblastoma, chronic lymphocytic leukemia, and osteosarcoma.[1][4][5][6] Its mechanism of inducing apoptosis is multifaceted, involving both canonical Hsp90 inhibition and non-canonical pathways such as the generation of reactive oxygen species (ROS).[1] Key signaling events include the activation of caspase cascades, modulation of Bcl-2 family proteins, and in some contexts, a dependency on functional p53.[2][5][6]
Data Presentation: Efficacy of 17-DMAG in Inducing Apoptosis
The following tables summarize the effective concentrations and observed apoptotic effects of 17-DMAG across various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations and IC50 Values of 17-DMAG
| Cell Line Type | Cell Line | 17-DMAG Concentration Range | IC50 Value | Treatment Duration | Reference |
| Gastric Cancer | AGS | 10-200 nM | Not Specified | 24h, 48h | [1] |
| Osteosarcoma | MG63 | 0-1000 nM | 74.7 nM | 24h | [4] |
| Osteosarcoma | Saos-2 | 0-1000 nM | 72.7 nM | 24h | [4] |
| Osteosarcoma | HOS | 0-1000 nM | 75 nM | 24h | [4] |
| Breast Cancer | MCF-7, SKBR-3, MDA-MB-231 | <2 µM | <2 µM | 72h | [7] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | 50-500 nM | Not Specified | 24h, 48h | [6] |
Table 2: Apoptotic Effects of 17-DMAG Treatment
| Cell Line | 17-DMAG Concentration | Treatment Duration | Key Apoptotic Events Observed | % Apoptosis | Reference |
| Gastric Cancer (AGS) | Up to 200 nM | 24h | Increased sub-G1 population, PARP, c-caspase-3, -8, -9 expression | Up to 38.5% | [1] |
| Osteosarcoma (HOS) | 75 nM, 100 nM | 24h | Increased cleaved PARP, cleaved caspase-3, -7, -9 | Significantly increased at 75 nM | [4] |
| Medulloblastoma (p53 functional) | 1 µM | 18h | Caspase-dependent cell death, increased Annexin V positive cells | Not Specified | [5] |
| Chronic Lymphocytic Leukemia | 1 µM | 24h | Mitochondrial membrane depolarization, PARP processing | Not Specified | [6] |
| Diffuse Large B-cell Lymphoma (SU-DHL-4) | Not Specified | 48h | Decreased mitochondrial membrane potential, increased Bax, decreased Bcl-2 | Not Specified | [2] |
| Lung Cancer (LLC, A549) | 0.2 µM, 1 µM | Not Specified | Increased Annexin V positive cells | Significantly increased | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 17-DMAG and a typical experimental workflow for studying its pro-apoptotic effects.
References
- 1. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Hsp90 via 17-DMAG induces apoptosis in a p53-dependent manner to prevent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 17-O-Demethylgeldanamycin (17-DMAG) Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-O-Demethylgeldanamycin (17-DMAG), a semi-synthetic derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and transformation.[1] By binding to the ATP-binding pocket in the N-terminus of HSP90, 17-DMAG inhibits its chaperone activity, leading to the ubiquitin-mediated proteasomal degradation of its client proteins.[2][3] This disruption of multiple oncogenic signaling pathways results in anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, making 17-DMAG a subject of significant interest in cancer research and drug development.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of 17-DMAG in cell culture experiments.
Mechanism of Action
17-DMAG's primary mechanism of action is the inhibition of HSP90. This leads to the destabilization and subsequent degradation of a multitude of HSP90 client proteins. Key client proteins implicated in oncogenesis that are affected by 17-DMAG include HER-2, RAF, mutant p53, cyclin-dependent kinase 4, Src, and AKT.[3] The inhibition of the MET signaling pathway has also been identified as a key mechanism in osteosarcoma cells.[4][5] Furthermore, 17-DMAG has been shown to induce the degradation of HIF-1α and STAT3.[6] The cellular consequences of HSP90 inhibition by 17-DMAG include cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[4][5] In some cancer cells, 17-DMAG can also exert its anticancer effects by increasing the generation of reactive oxygen species (ROS) and suppressing antioxidant enzyme activities.[7]
Signaling Pathway
Caption: 17-DMAG inhibits HSP90, leading to the degradation of client proteins and downstream anti-cancer effects.
Data Presentation
Table 1: IC50 Values of 17-DMAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MG-63 | Osteosarcoma | 74.7 | [5] |
| Saos | Osteosarcoma | 72.7 | [5] |
| HOS | Osteosarcoma | 75 | [5] |
| NY | Osteosarcoma | 70.7 | [5] |
| MRC5 | Normal Lung Fibroblast | 828.9 | [5] |
Table 2: Effect of 17-DMAG on Apoptosis in SU-DHL-4 Cells (Diffuse Large B-cell Lymphoma)
| 17-DMAG Concentration (µM) | Duration of Treatment (h) | Percentage of Apoptotic Cells (%) | Reference |
| 0 | 24 | Control | [2] |
| 25 | 24 | Increased | [2] |
| 50 | 24 | Increased | [2] |
| 100 | 24 | Increased | [2] |
| 200 | 24 | Increased | [2] |
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for in vitro experiments involving 17-DMAG treatment of cultured cells.
Detailed Protocol: Cell Proliferation Assay using WST-1
This protocol is adapted from a study on gastric cancer cells.[7]
Materials:
-
Cancer cell line of interest (e.g., AGS, SNU-1, KATO-III)[7]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (17-DMAG)
-
Vehicle control (e.g., DMSO)
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[7]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
17-DMAG Preparation: Prepare a series of dilutions of 17-DMAG in complete growth medium. Typical final concentrations for initial screening range from 10 nM to 200 nM.[7] Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest 17-DMAG treatment).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared 17-DMAG dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[7]
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detailed Protocol: Western Blotting for HSP90 Client Proteins
This protocol is a general guide based on common laboratory practices and findings from various studies.[2][7][8]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
17-DMAG
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-Akt, survivin, MMP2, Bcl-2, Bax, HSPA5)[2][7] and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of 17-DMAG and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
17-DMAG is a valuable tool for investigating the role of HSP90 and its client proteins in cancer biology. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines makes it a relevant compound for preclinical studies. The protocols provided here offer a starting point for researchers to explore the effects of 17-DMAG in their specific cellular models. It is recommended to optimize treatment concentrations and durations for each cell line to achieve the desired biological response.
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 17-O-Demethylgeldanamycin (17-DMAG) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the Heat Shock Protein 90 (HSP90) inhibitor, 17-O-Demethylgeldanamycin (17-DMAG), in various animal models. The information is intended to guide researchers in designing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following tables summarize the dosages of 17-DMAG used in mice and rats, as reported in preclinical studies. These tables are intended to provide a starting point for dose selection in future experiments.
Table 1: 17-DMAG Dosage in Mouse Models
| Animal Model | Administration Route | Dosage | Dosing Schedule | Observed Outcomes |
| CD2F1 Mice | Intravenous (IV) | 33.3, 50, 75 mg/kg | Bolus injection | Dose-dependent increase in plasma AUC. No significant toxicity at 75 mg/kg.[1][2] |
| CD2F1 Mice | Intraperitoneal (IP) | 75 mg/kg | Single dose | 100% bioavailability.[1] |
| CD2F1 Mice | Oral (PO) | 75 mg/kg | Single dose | 50% bioavailability.[1] |
| SCID Mice (with MDA-MB-231 xenografts) | Intravenous (IV) | 75 mg/kg | Single dose | Peak plasma concentration of 15.4 µg/ml. Longer retention in tumors compared to normal tissues.[3] |
| BALB/c Mice (Leishmania braziliensis infection) | Intraperitoneal (IP) | 20 mg/kg | Daily for 30 days | Significant reduction in lesion size.[4] |
| BALB/c Mice (Leishmania braziliensis infection) | Intraperitoneal (IP) | 30 mg/kg | Every 2 days for 30 days | Significant reduction in lesion size.[4] |
| BALB/c Mice (Leishmania braziliensis infection) | Intraperitoneal (IP) | 50 mg/kg | Every 5 days for 30 days | No significant reduction in lesion size.[4] |
Table 2: 17-DMAG Dosage in Rat Models
| Animal Model | Administration Route | Dosage | Dosing Schedule | Observed Outcomes |
| Fischer 344 Rats | Intravenous (IV) | 10 mg/kg | Bolus injection | Peak plasma concentrations between 0.88 and 1.74 µg/ml.[1] |
| Fischer 344 Rats | Intravenous (IV) | 10, 20 mg/kg | Bolus injection | Preliminary toxicity studies.[2] |
| Rats | Intravenous (IV) | 2.4, 12, 24 mg/m²/day | Daily for 5 days | MTD determined to be 12 mg/m²/day. Lethality at 24 mg/m²/day. Dose-limiting toxicities included gastrointestinal and bone marrow toxicity.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of 17-DMAG to animal models.
Protocol 1: Intravenous Administration in Mice for Pharmacokinetic Studies
Objective: To determine the plasma pharmacokinetics of 17-DMAG following a single intravenous bolus injection.
Materials:
-
This compound (17-DMAG)
-
Vehicle (e.g., 5% dextrose in water)
-
Female CD2F1 mice
-
Syringes and needles for IV injection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC system for drug concentration analysis
Procedure:
-
Drug Preparation: Prepare a stock solution of 17-DMAG in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer 17-DMAG as a single intravenous bolus injection into the tail vein of the mice at doses of 33.3, 50, or 75 mg/kg.[1][2]
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection, collect blood samples via retro-orbital sinus or cardiac puncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated HPLC method to determine the concentration of 17-DMAG.
-
Data Analysis: Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine parameters such as AUC, clearance, and half-life.[1]
Protocol 2: Intraperitoneal Administration in a Mouse Model of Disease
Objective: To evaluate the efficacy of 17-DMAG in a preclinical disease model (e.g., parasitic infection).
Materials:
-
This compound (17-DMAG)
-
Vehicle (e.g., 5% glucose solution)
-
BALB/c mice infected with Leishmania braziliensis
-
Syringes and needles for IP injection
-
Calipers for lesion measurement
-
Tissue collection and processing supplies for parasite load determination
Procedure:
-
Infection Model: Establish the Leishmania braziliensis infection in BALB/c mice according to standard protocols.
-
Treatment Groups: Divide the infected mice into treatment and control groups.
-
Drug Administration: Two weeks post-infection, begin intraperitoneal administration of 17-DMAG at the following regimens: 20 mg/kg daily, 30 mg/kg every two days, or a control vehicle.[4]
-
Efficacy Assessment:
-
Lesion Size: Measure the size of the ear lesions weekly using calipers.[4]
-
Parasite Load: At the end of the treatment period (e.g., 30 days), euthanize the animals and collect the infected ears and draining lymph nodes to determine the parasite load by quantitative PCR or limiting dilution assay.[4]
-
-
Data Analysis: Compare the lesion sizes and parasite loads between the treated and control groups to determine the efficacy of the different 17-DMAG dosing regimens.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the HSP90 inhibition pathway and a general experimental workflow for evaluating 17-DMAG.
Caption: HSP90 Chaperone Cycle and Inhibition by 17-DMAG.
Caption: General Experimental Workflow for Preclinical Evaluation of 17-DMAG.
References
- 1. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical toxicity of a geldanamycin analog, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), in rats and dogs: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-O-Demethylgeldanamycin (17-DMAG) in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-O-Demethylgeldanamycin (17-DMAG), a semi-synthetic derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. By inhibiting HSP90, 17-DMAG leads to the degradation of these client proteins, making it a compelling agent for cancer therapy.[1][2] These application notes provide a comprehensive overview of the use of 17-DMAG in combination therapy studies, summarizing key preclinical data and detailing protocols for essential in vitro and in vivo experiments.
Mechanism of Action
17-DMAG binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasomal degradation of HSP90 client proteins. Key client proteins implicated in cancer include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1, CHK1), and transcription factors (e.g., HIF-1α, mutant p53).[3][4][5][6] The simultaneous degradation of multiple oncoproteins provides a strong rationale for combining 17-DMAG with other anti-cancer agents to achieve synergistic effects and overcome drug resistance.
References
- 1. HSP90 inhibitor, DMAG, synergizes with radiation of lung cancer cells by interfering with base excision and ATM-mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HSP90 Client Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a broad range of "client" proteins.[1][2][3] Many of these client proteins are critical signaling molecules, such as protein kinases and transcription factors, that are frequently implicated in the development and progression of cancer.[1][4] In cancerous cells, HSP90 is often overexpressed and plays a pivotal role in maintaining the function of oncoproteins that drive tumor growth.[2]
The inhibition of HSP90's ATPase activity disrupts its chaperone function, leading to the misfolding, ubiquitination, and subsequent degradation of its client proteins, primarily via the ubiquitin-proteasome pathway.[1][5][6] This targeted degradation of oncoproteins makes HSP90 an attractive therapeutic target in oncology.[1][2] Western blotting is a fundamental and widely utilized technique to monitor and quantify the degradation of HSP90 client proteins following treatment with HSP90 inhibitors.[1][2] These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for researchers investigating the efficacy of HSP90 inhibitors.
Signaling Pathway of HSP90 Client Protein Degradation
HSP90, in conjunction with a variety of co-chaperones, facilitates the correct folding and stability of its client proteins.[1] Upon inhibition of HSP90's ATPase activity by small molecules, this protective mechanism is compromised. The destabilized client protein is then recognized by the cell's quality control machinery. An E3 ubiquitin ligase, often in a complex with co-chaperones like CHIP (C-terminus of Hsp70-interacting protein), polyubiquitinates the client protein.[1] This polyubiquitin (B1169507) tag serves as a signal for recognition and degradation by the 26S proteasome.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PDB-101: Molecule of the Month: Hsp90 [pdb101.rcsb.org]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 17-O-Demethylgeldanamycin (17-DMAG) in Targeted Cancer Therapy Research
Introduction
17-O-Demethylgeldanamycin (17-DMAG), also known as Alvespimycin (B136294), is a semi-synthetic, water-soluble analog of geldanamycin. It functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. By binding to the N-terminal ATP-binding pocket of Hsp90, 17-DMAG disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted degradation of oncoproteins makes 17-DMAG a compelling agent in targeted cancer therapy research. These application notes provide an overview of 17-DMAG's mechanism of action and detailed protocols for its evaluation in cancer research.
Mechanism of Action
17-DMAG's primary mechanism of action is the inhibition of Hsp90's ATPase activity.[1] This inhibition leads to the destabilization and degradation of a wide array of Hsp90 client proteins, many of which are key drivers of oncogenesis. These include:
-
Receptor Tyrosine Kinases: HER2, MET[2]
-
Transcription Factors: HIF-1α, STAT3
-
Anti-apoptotic Proteins: Survivin
The degradation of these client proteins disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[5][6] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.[7]
Data Presentation
In Vitro Efficacy of 17-DMAG in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of 17-DMAG in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MG63 | Osteosarcoma | 74.7 | [5] |
| Saos | Osteosarcoma | 72.7 | [5] |
| HOS | Osteosarcoma | 75.0 | [5] |
| NY | Osteosarcoma | 70.7 | [5] |
| SKBR3 | Breast Cancer | 29.0 | [1] |
| SKOV3 | Ovarian Cancer | 32.0 | [1] |
| General | Cell-free Hsp90 Assay | 62.0 | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of 17-DMAG on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
17-DMAG (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[5][8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of 17-DMAG in complete growth medium. Remove the old medium and add 100 µL of the medium containing different concentrations of 17-DMAG. Include a vehicle control (medium with solvent).[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to confirm the on-target effect of 17-DMAG by monitoring the degradation of Hsp90 client proteins and the induction of Hsp70.
Materials:
-
Cancer cell lines
-
17-DMAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against Hsp70 and Hsp90 client proteins (e.g., Akt, HER2, c-Raf, MET)[2][4]
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of 17-DMAG for the desired duration (e.g., 24-48 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay.[2]
-
SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and boil. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.[2]
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in client protein levels and an increase in Hsp70 will confirm Hsp90 inhibition.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of 17-DMAG in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)[9]
-
Cancer cell line for injection
-
17-DMAG formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[10]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment and control groups. Administer 17-DMAG via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 5-25 mg/kg, three times a week).[1] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Endpoint: Continue treatment for a defined period (e.g., 16-21 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).[9]
Visualizations
Caption: Mechanism of 17-DMAG action on the Hsp90 pathway.
Caption: Experimental workflow for evaluating 17-DMAG.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic effects of radiolabeled 17-allylamino-17-demethoxygeldanamycin on human H460 nonsmall-cell lung carcinoma xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application of 17-O-Demethylgeldanamycin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-O-Demethylgeldanamycin (17-DMAG), a potent, water-soluble inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders. These diseases are often characterized by the misfolding and aggregation of specific proteins. Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of a wide array of "client" proteins, many of which are implicated in the pathogenesis of neurodegeneration. By inhibiting Hsp90, 17-DMAG disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This mechanism offers a therapeutic strategy to clear the toxic protein aggregates that are a hallmark of diseases such as Alzheimer's, Parkinson's, and polyglutamine expansion diseases like Spinal and Bulbar Muscular Atrophy (SBMA). Furthermore, Hsp90 inhibition activates the heat shock response, leading to the upregulation of neuroprotective chaperones like Hsp70 and Hsp40.[1][2]
This document provides detailed application notes and experimental protocols for the use of 17-DMAG in preclinical models of neurodegenerative diseases, with a focus on SBMA, and discusses its potential application in Alzheimer's and Parkinson's disease models.
Mechanism of Action: Hsp90 Inhibition in Neurodegeneration
17-DMAG binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity.[1] This leads to two primary downstream effects beneficial in the context of neurodegenerative diseases:
-
Degradation of Misfolded Client Proteins: Pathogenic proteins such as mutant androgen receptor (AR) in SBMA, and potentially hyperphosphorylated tau and aggregated α-synuclein in Alzheimer's and Parkinson's diseases, respectively, are Hsp90 client proteins.[3][4][5] Inhibition of Hsp90 leads to their destabilization and degradation through the ubiquitin-proteasome system.[6]
-
Induction of the Heat Shock Response: The inhibition of Hsp90 releases Heat Shock Factor 1 (HSF1), which translocates to the nucleus and activates the transcription of heat shock proteins (HSPs), including Hsp70 and Hsp40.[4] These chaperones have neuroprotective effects by assisting in the refolding of misfolded proteins and preventing their aggregation.[6]
Application in Spinal and Bulbar Muscular Atrophy (SBMA) Model
The most robust preclinical evidence for the efficacy of 17-DMAG in neurodegenerative disease comes from studies on SBMA, a polyglutamine disorder caused by the expansion of a CAG repeat in the androgen receptor (AR) gene.
Quantitative Data Summary
| Animal Model | Treatment Regimen | Key Findings | Reference |
| AR-97Q Transgenic Mice | 10 mg/kg 17-DMAG, intraperitoneally, from 5 to 25 weeks of age | - Significantly ameliorated motor impairments assessed by the Rotarod task. - Reduced monomeric mutant AR by 71% in the spinal cord and 70% in skeletal muscle. - Increased Hsp70 and Hsp40 levels in the spinal cord and muscle. | [6][7] |
| SH-SY5Y cells expressing AR-97Q | 100 nM 17-DMAG for 30 minutes | - Preferentially degraded mutant AR (70% decrease) compared to wild-type AR (29% decrease). | [6] |
Experimental Workflow for SBMA Mouse Model Studies
Potential Applications in Alzheimer's and Parkinson's Disease Models
While direct and extensive quantitative data for 17-DMAG in Alzheimer's and Parkinson's disease models are less established than for SBMA, the underlying mechanism of action suggests potential therapeutic benefits.
Alzheimer's Disease (AD)
The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Tau is a known Hsp90 client protein, and its hyperphosphorylated form has a higher affinity for Hsp90.[4] Therefore, Hsp90 inhibitors like 17-DMAG could promote the degradation of pathogenic tau species.[4] Studies with the less potent analog, 17-AAG, in a mouse model of tauopathy showed a trend towards decreased NFTs.[4][8]
Key Hsp90 Client Proteins in AD: Hyperphosphorylated Tau, Akt, ERK.[4][9]
Parkinson's Disease (PD)
PD is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are intracellular aggregates primarily composed of α-synuclein. Some evidence suggests that α-synuclein may be an Hsp90 client protein.[5] Hsp90 inhibitors have been shown to be effective in animal models of Parkinson's disease, although specific quantitative data for 17-DMAG is limited.[6]
Key Hsp90 Client Proteins in PD: α-synuclein, LRRK2, Akt.[2][5]
Detailed Experimental Protocols
17-DMAG Administration in Mice
Materials:
-
This compound (17-DMAG)
-
Sterile Saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of 17-DMAG Solution:
-
Prepare a stock solution of 17-DMAG in an appropriate solvent (e.g., DMSO) if the powder is not readily soluble in saline.
-
For administration, dilute the stock solution in sterile saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a solution where 0.25 mL contains 0.25 mg of 17-DMAG). The final concentration of the intermediate solvent like DMSO should be minimized.
-
Prepare fresh dosing solutions weekly.[6]
-
-
Administration:
Rotarod Test for Motor Function
Apparatus:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test. Place the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the rotation with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall is used for data analysis.
-
Western Blot Analysis of Brain Tissue
Materials:
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-mutant AR, anti-tau, anti-phospho-tau, anti-α-synuclein, anti-Hsp70, anti-Hsp40, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Brain Tissue Homogenization:
-
Dissect the brain region of interest (e.g., spinal cord, hippocampus, substantia nigra) on ice.
-
Add ice-cold lysis buffer to the tissue (e.g., 200 µL for a striatum sample).[10]
-
Homogenize the tissue using a mechanical homogenizer or sonicator.[11]
-
Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin).
-
Immunohistochemistry of Brain Sections
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 15% and 30%)
-
Cryostat or microtome
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-mutant AR, anti-phospho-tau, anti-α-synuclein)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in sucrose solutions until it sinks.
-
Freeze the brain and cut sections (e.g., 30-40 µm) using a cryostat.
-
-
Staining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections in PBS.
-
Counterstain with DAPI.
-
-
Imaging:
-
Mount the sections on slides with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Conclusion
17-DMAG represents a promising therapeutic agent for neurodegenerative diseases, with strong preclinical evidence supporting its efficacy in a model of SBMA. Its mechanism of action, centered on the degradation of misfolded proteins and the induction of a protective heat shock response, provides a solid rationale for its investigation in other proteinopathies like Alzheimer's and Parkinson's diseases. The protocols and data presented here offer a framework for researchers to explore the potential of 17-DMAG in various neurodegenerative disease models. Further research is warranted to fully elucidate its efficacy and mechanism of action in a broader range of neurodegenerative conditions.
References
- 1. Translational Shift of HSP90 as a Novel Therapeutic Target from Cancer to Neurodegenerative Disorders: An Emerging Trend in the Cure of Alzheimer's and Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90 in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Proteins in Alzheimer’s Disease: Role and Targeting [mdpi.com]
- 4. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Hsp90 Inhibitor Activates Compensatory Heat Shock Protein Responses and Autophagy and Alleviates Mutant A53T α-Synuclein Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 17-DMAG ameliorates polyglutamine-mediated motor neuron degeneration through well-preserved proteasome function in an SBMA model mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot in homogenised mouse brain samples [protocols.io]
- 11. bosterbio.com [bosterbio.com]
Measuring the Binding Affinity of 17-O-Demethylgeldanamycin to Hsp90: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for quantifying the binding affinity of 17-O-Demethylgeldanamycin (17-DMAG), a potent inhibitor of Heat Shock Protein 90 (Hsp90). Accurate measurement of binding affinity is critical for the characterization and development of Hsp90-targeted therapeutics in oncology and other disease areas.
Introduction to 17-DMAG and Hsp90
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1] Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[2][3]
This compound (17-DMAG), a semi-synthetic derivative of geldanamycin (B1684428), is a potent Hsp90 inhibitor.[3] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[4] Compared to its parent compound, 17-DMAG exhibits improved water solubility and a favorable pharmacological profile.[3] This document outlines several widely-used biophysical techniques to determine the binding affinity of 17-DMAG to Hsp90.
Hsp90 Signaling and Inhibition Pathway
The diagram below illustrates the canonical pathway of Hsp90 inhibition by 17-DMAG, leading to the degradation of client proteins.
Caption: Hsp90 inhibition by 17-DMAG disrupts the chaperone cycle.
Quantitative Binding Affinity Data
The binding affinity of 17-DMAG and related compounds to Hsp90 has been determined using various assays. The following table summarizes key quantitative data from the literature.
| Compound | Assay Method | Target | Affinity Metric | Value (nM) | Reference(s) |
| 17-DMAG | Fluorescence Polarization | Human Hsp90 | IC50 | 62 | [5] |
| 17-DMAG | Cell-based (Her2 degradation) | Hsp90 in SKBR3 cells | EC50 | 8 | [5] |
| 17-DMAG | Cell-based (Her2 degradation) | Hsp90 in SKOV3 cells | EC50 | 46 | [5] |
| 17-DMAG | Cell Proliferation | MG63 osteosarcoma cells | IC50 | 74.7 | [6] |
| 17-DMAG | Cell Proliferation | Saos osteosarcoma cells | IC50 | 72.7 | [6] |
| 17-DMAG | Cell Proliferation | HOS osteosarcoma cells | IC50 | 75 | [6] |
| 17-DMAG | Cell Proliferation | NY osteosarcoma cells | IC50 | 70.7 | [6] |
| 17-AAG | Cell-based (Her2 inhibition) | Hsp90 in SKBr3 cells | IC50 | 31 | [7] |
| Geldanamycin | Fluorescence Polarization | Hsp90α | EC50 | ~500 | [8] |
| KOSN1559 | Filter Binding Assay | Hsp90 | Kd | 16 | [7] |
Note: IC50, EC50, and Kd values can vary depending on the specific experimental conditions, including buffer composition, temperature, and the specific Hsp90 construct used.
Experimental Protocols
Detailed protocols for three common techniques to measure the binding affinity of 17-DMAG to Hsp90 are provided below.
Fluorescence Polarization (FP) Assay
This competitive assay measures the displacement of a fluorescently labeled Hsp90 ligand by an unlabeled competitor (17-DMAG). The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced, allowing for the determination of the competitor's binding affinity.[9][10]
Caption: Workflow for a competitive Fluorescence Polarization assay.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin (BGG), 0.01% NP-40.
-
Hsp90 Protein: Recombinant human Hsp90α.
-
Fluorescent Tracer: BODIPY-labeled geldanamycin (GM-BODIPY).
-
Test Compound: 17-DMAG dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a serial dilution of 17-DMAG in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well black plate, add a fixed concentration of Hsp90 (e.g., 30 nM) and varying concentrations of 17-DMAG.
-
Add a fixed concentration of GM-BODIPY (e.g., 5 nM) to all wells.[8]
-
Include control wells:
-
No inhibitor control: Hsp90 and GM-BODIPY.
-
No protein control: GM-BODIPY only.
-
-
Incubate the plate at room temperature for 3-5 hours to reach equilibrium.[10]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for BODIPY).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the 17-DMAG concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of 17-DMAG that displaces 50% of the fluorescent tracer.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Protocol:
-
Reagents and Buffers:
-
ITC Buffer: Phosphate-buffered saline (PBS) or another suitable buffer, ensuring the pH is consistent between the protein and ligand solutions.
-
Hsp90 Protein: Purified recombinant Hsp90.
-
Test Compound: 17-DMAG dissolved in ITC Buffer (with a minimal amount of DMSO if necessary, and matched in the protein solution).
-
-
Experimental Setup:
-
Thoroughly dialyze the Hsp90 protein against the ITC buffer.
-
Dissolve 17-DMAG in the final dialysis buffer.
-
Degas both the Hsp90 and 17-DMAG solutions.
-
Load the Hsp90 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the 17-DMAG solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the 17-DMAG solution into the Hsp90 solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of 17-DMAG to Hsp90.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This method provides kinetic data (association and dissociation rates) in addition to the binding affinity.[13][14]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Troubleshooting & Optimization
Technical Support Center: 17-O-Demethylgeldanamycin (17-DMAG) Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 17-O-Demethylgeldanamycin (17-DMAG), particularly concerning its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is 17-DMAG and why is its water solubility a topic of interest?
A1: this compound (17-DMAG), also known as Alvespimycin, is a semi-synthetic derivative of geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, 17-DMAG leads to the degradation of these client proteins, making it a promising agent in cancer therapy.[1]
17-DMAG was specifically developed as a more water-soluble analog of its predecessors, geldanamycin and 17-AAG, which were hampered by poor aqueous solubility, necessitating formulation with organic solvents like DMSO that can have undesirable effects in experimental and clinical settings.[3][4] Therefore, understanding and optimizing the aqueous solubility of 17-DMAG is critical for its effective use in research and clinical development.
Q2: What is the reported aqueous solubility of 17-DMAG?
A2: The hydrochloride salt of 17-DMAG is considered water-soluble. Specific reported values indicate a solubility of ≥3.04 mg/mL in water.[5] The free base form is sparingly soluble in aqueous buffers, and for maximal solubility, it is recommended to first dissolve it in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[6] For instance, a solubility of approximately 0.5 mg/mL has been reported in a 1:1 solution of DMF:PBS (pH 7.2).[4][6]
Q3: How does pH likely affect the solubility of 17-DMAG?
Q4: What are the best practices for storing 17-DMAG solutions?
A4: For long-term storage, 17-DMAG should be stored as a solid at -20°C, where it is stable for at least four years.[6] Stock solutions in organic solvents like DMSO can also be stored at -20°C. It is generally not recommended to store aqueous solutions of 17-DMAG for more than one day due to potential instability.[5][6] If aqueous solutions must be stored, they should be kept at 4°C for short periods. It is always best to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
This guide addresses common issues users may encounter when preparing aqueous solutions of 17-DMAG.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of 17-DMAG in the final aqueous solution exceeds its solubility limit at the given pH and temperature. This is a common phenomenon known as "salting out" or "crashing out." | - Decrease the final concentration: Try diluting to a lower final concentration of 17-DMAG.- Increase the proportion of co-solvent: If your experimental system allows, increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of potential solvent toxicity in cell-based assays.- Step-wise dilution: Instead of a single dilution, add the stock solution to the aqueous buffer in smaller increments while vortexing or stirring to ensure rapid and uniform mixing.- Adjust the pH: If possible, use a more acidic buffer to prepare your working solution, as 17-DMAG is expected to be more soluble at lower pH. |
| Cloudiness or precipitate forms in the aqueous solution over time. | The solution may be supersaturated, or the compound may be degrading. Aqueous solutions of 17-DMAG are not recommended for long-term storage.[5][6] | - Prepare fresh solutions: It is highly recommended to prepare aqueous solutions of 17-DMAG immediately before use.- Filter the solution: If immediate use is not possible, you can try filtering the solution through a 0.22 µm filter to remove any precipitate before use. However, this may reduce the actual concentration of the dissolved compound. |
| Inconsistent results between experiments. | This could be due to variability in the preparation of the 17-DMAG solution, leading to different effective concentrations. | - Standardize your protocol: Ensure that you follow the same procedure for preparing your 17-DMAG solutions for every experiment, including the source and age of the solid compound and solvents.- Confirm the concentration: If you have access to analytical equipment such as a UV-Vis spectrophotometer or HPLC, you can confirm the concentration of your stock and working solutions. |
Data Presentation
Table 1: Solubility of 17-DMAG in Various Solvents
| Solvent | Form | Concentration | Reference(s) |
| Water | Hydrochloride Salt | ≥3.04 mg/mL | [5] |
| DMSO | Free Base | ~13 mg/mL | [4][6] |
| Ethanol | Free Base | ~2 mg/mL | [2][6] |
| DMF | Free Base | ~20 mg/mL | [4][6] |
| DMF:PBS (pH 7.2) (1:1) | Free Base | ~0.5 mg/mL | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Solution of 17-DMAG Hydrochloride for In Vitro Experiments
This protocol provides a general guideline for preparing an aqueous solution of 17-DMAG hydrochloride.
Materials:
-
17-DMAG hydrochloride (solid)
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of 17-DMAG hydrochloride powder in a sterile microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg of the compound.
-
Adding the Solvent: Add the appropriate volume of sterile water or aqueous buffer to the tube. For a 1 mg/mL solution, add 1 mL of the solvent.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.
-
If the compound does not fully dissolve, you can warm the tube to 37°C and shake it in an ultrasonic bath for a few minutes.[5]
-
-
Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile syringe filter.
-
Use Immediately: It is strongly recommended to use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than one day.[5]
Protocol 2: Reconstitution and Dilution of Lyophilized 17-DMAG for Intravenous Formulation (Adapted from Clinical Trial Protocols)
This protocol is for informational purposes and is based on procedures used in clinical settings. It should be adapted for specific research needs under appropriate laboratory conditions.
Materials:
-
Lyophilized 17-DMAG in a sterile vial
-
Sterile water for injection
-
0.9% Sodium Chloride (Normal Saline) or 5% Dextrose solution
-
Sterile syringes and needles
Procedure:
-
Reconstitution:
-
Aseptically add the required volume of sterile water to the vial containing the lyophilized 17-DMAG to achieve a stock solution of a specific concentration (e.g., 5 mg/mL).[7]
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution should be a clear, dark purple solution.[7]
-
-
Dilution:
-
Withdraw the required volume of the reconstituted 17-DMAG solution from the vial.
-
Further dilute the solution in an infusion bag containing 0.9% NaCl or 5% Dextrose to the desired final concentration for administration (e.g., between 0.1 mg/mL and 1 mg/mL).[7]
-
-
Administration: The diluted solution is typically administered as an intravenous infusion over a specified period (e.g., 1 hour).[7]
Visualizations
Caption: Signaling pathway of Hsp90 inhibition by 17-DMAG.
Caption: Experimental workflow for preparing an aqueous solution of 17-DMAG.
Caption: Logical troubleshooting flow for 17-DMAG precipitation issues.
References
- 1. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rpicorp.com [rpicorp.com]
- 3. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 17-O-Demethylgeldanamycin (17-DMAG) Hepatotoxicity in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 17-O-Demethylgeldanamycin (17-DMAG) induced hepatotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 17-DMAG-induced hepatotoxicity?
A1: The primary mechanism of 17-DMAG-induced hepatotoxicity is linked to its benzoquinone ansamycin (B12435341) structure.[1][2][3][4] This structure undergoes redox cycling catalyzed by enzymes like NADPH-cytochrome P450 reductase.[1][3][4] This process generates reactive oxygen species (ROS), particularly superoxide (B77818) radicals, leading to oxidative stress, cellular damage, and subsequent hepatotoxicity.[1][2][3][4]
Q2: Is 17-DMAG more or less hepatotoxic than its analogs, geldanamycin (B1684428) (GM) and 17-AAG?
A2: The comparative hepatotoxicity of these analogs can be complex and appear contradictory in literature. Some studies suggest that the rate of superoxide formation follows the order of 17-DMAG > 17-AAG > GM, which would imply higher potential for oxidative stress with 17-DMAG.[1][4] However, other reports indicate that 17-DMAG is a less hepatotoxic derivative compared to the parent compound, geldanamycin.[3][5] This discrepancy may be due to other factors influencing overall toxicity, such as the rate of drug metabolism and the induction of cellular defense mechanisms.
Q3: What is the role of the Nrf2 pathway in mitigating 17-DMAG hepatotoxicity?
A3: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[1][6][7][8][9][10] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.[1][6][7][8][9][10] In the context of 17-DMAG-induced hepatotoxicity, activating the Nrf2 pathway can enhance the antioxidant capacity of hepatocytes, thereby neutralizing the excess ROS produced by 17-DMAG's redox cycling and reducing cellular damage.[1][6][7][8][9][10]
Q4: Can antioxidants be used to counteract 17-DMAG's hepatotoxic effects in experiments?
A4: Yes, antioxidants can be experimentally tested to mitigate 17-DMAG-induced hepatotoxicity. For instance, N-acetyl-L-cysteine (NAC), a precursor to the antioxidant glutathione (B108866), has been shown to abrogate the pro-apoptotic effects of 17-DMAG in cancer cells, which are linked to ROS production.[2] The success of an antioxidant will depend on its ability to effectively scavenge the specific ROS generated by 17-DMAG and its bioavailability in the experimental model.
Troubleshooting Guides
Problem 1: High levels of hepatotoxicity observed in vitro (e.g., in hepatocyte cultures).
-
Possible Cause 1: Excessive 17-DMAG concentration.
-
Solution: Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line. Start with a wide range of concentrations to identify a suitable therapeutic window with acceptable toxicity.
-
-
Possible Cause 2: High sensitivity of the hepatic cell line.
-
Solution: Consider using a more robust cell line or primary hepatocytes, which may have more intact cellular defense mechanisms. Be aware that different cell lines can exhibit varying sensitivities.
-
-
Possible Cause 3: Depletion of cellular antioxidants.
-
Solution: Co-treat with an antioxidant like N-acetyl-L-cysteine (NAC) to replenish glutathione stores and counteract oxidative stress.[2] It's also advisable to ensure the culture medium is fresh and contains adequate levels of essential nutrients that support cellular antioxidant systems.
-
Problem 2: Inconsistent or unexpected results in animal models (e.g., variable liver enzyme levels).
-
Possible Cause 1: Variability in drug metabolism between animals.
-
Solution: Ensure a homogenous population of animals (e.g., same age, sex, and strain). Increase the sample size to improve statistical power and account for biological variability.
-
-
Possible Cause 2: Diet-related influences on liver metabolism.
-
Solution: Use a standardized diet for all animals in the study, as dietary components can influence the expression and activity of metabolic enzymes and antioxidant systems.
-
-
Possible Cause 3: Activation of compensatory protective pathways.
-
Solution: Measure markers of cellular stress and defense, such as Nrf2 activation and the expression of its target genes (e.g., HO-1, GCLC). This can help to understand the adaptive response to 17-DMAG.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Geldanamycin Analogs in Primary Rat Hepatocytes
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Geldanamycin (GM) | 250 | ~40% |
| 17-AAG | 250 | ~60% |
| 17-DMAG | 250 | ~75% |
Data summarized from a study assessing cell viability using the MTT assay after a 4-hour incubation.
Table 2: Effect of 17-DMAG on Liver Function Markers in a Mouse Model of Alcoholic Liver Injury
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Control | ~50 | ~100 |
| Alcohol-fed | ~250 | ~350 |
| Alcohol-fed + 17-DMAG | ~100 | ~150 |
Representative data showing that 17-DMAG treatment can lower elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in a model of alcoholic liver injury, suggesting a hepatoprotective effect in this context.[11]
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures to assess the cytotoxicity of 17-DMAG on hepatocytes.[12][13][14][15]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
96-well cell culture plates
-
17-DMAG stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed hepatocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of 17-DMAG in culture medium.
-
Remove the old medium from the cells and add 100 µL of the 17-DMAG dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[16][17][18][19][20]
Materials:
-
Hepatocytes cultured in plates or on coverslips
-
17-DMAG
-
DCFH-DA stock solution (in DMSO)
-
Serum-free culture medium or PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Treat hepatocytes with 17-DMAG at the desired concentrations and for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS or culture medium to the cells.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Quantify the relative fluorescence units (RFU) and normalize to the vehicle control.
Mandatory Visualizations
Caption: 17-DMAG-induced hepatotoxicity signaling pathway.
Caption: Nrf2-mediated mitigation of oxidative stress.
Caption: Experimental workflow for assessing hepatotoxicity.
References
- 1. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor geldanamycin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-DMAG, an HSP90 Inhibitor, Ameliorates Multiple Organ Dysfunction Syndrome via Induction of HSP70 in Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of Heat Shock Protein 90 Alleviates Steatosis and Macrophage Activation in Murine Acute and Chronic Alcoholic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 17. Cuspidatyl Ferulate, a Novel Phenolic Acid from Hyssopus cuspidatus Borris, Protects Hepatocytes Against Oxidative Damage via Keap1 Interaction [mdpi.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 17-O-Demethylgeldanamycin (17-DMAG)
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of 17-O-Demethylgeldanamycin (17-DMAG) in Dimethyl Sulfoxide (DMSO) solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a 17-DMAG stock solution in DMSO?
For long-term storage, 17-DMAG stock solutions in DMSO should be stored at -20°C for up to three months or at -80°C for up to six months.[1][2] To ensure stability and prevent degradation from repeated temperature changes, it is crucial to aliquot the stock solution into single-use volumes.[1][3] Avoid repeated freeze-thaw cycles.[3]
Q2: How long can I expect my 17-DMAG solution in DMSO to remain stable?
The stability of 17-DMAG in DMSO is dependent on storage conditions. While specific kinetic data is limited, general guidelines for ansamycin (B12435341) antibiotics and other small molecules in DMSO provide a reliable framework. For storage periods exceeding one month at -20°C, it is best practice to re-verify the concentration and purity of the solution.[1][4]
Q3: What factors can lead to the degradation of 17-DMAG in a DMSO solution?
Several factors can compromise the stability of 17-DMAG in DMSO:
-
Temperature: Elevated temperatures significantly accelerate chemical degradation.[5] Storing solutions at room temperature for extended periods is not recommended.
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] The presence of water can facilitate hydrolysis and other degradation pathways.[6] It is highly recommended to use anhydrous DMSO.
-
Light Exposure: The benzoquinone ansamycin structure of 17-DMAG is susceptible to photodegradation. Solutions should always be stored in light-protected containers.[3][5]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and create conditions that promote precipitation and degradation. Aliquoting is the most effective way to mitigate this.[1][3]
-
Oxidation: The quinone moiety in the 17-DMAG structure is susceptible to oxidation, which can be accelerated by contaminants or exposure to air.[3][5]
Q4: My experimental results are inconsistent. Could degradation of my 17-DMAG stock be the cause?
Yes, inconsistent or weaker-than-expected biological activity can be a sign of compound degradation. If you observe a diminished effect in your assays (e.g., reduced inhibition of cell proliferation or less impact on Hsp90 client proteins), it is advisable to verify the integrity of your 17-DMAG stock solution using an analytical method like HPLC.[3]
Q5: How can I confirm the stability and concentration of my stored 17-DMAG solution?
The most reliable method for assessing the stability of your 17-DMAG solution is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] These techniques can separate the intact 17-DMAG from any potential degradation products, allowing for accurate quantification of the active compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Potency in Assays | Compound degradation due to improper storage (temperature, light, moisture) or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid 17-DMAG. Verify the concentration of the old stock solution via HPLC. Ensure new stock is aliquoted and stored at -80°C in light-protected vials. |
| Precipitate in Thawed Aliquot | The concentration of 17-DMAG may exceed its solubility limit at lower temperatures, or water may have been absorbed into the DMSO. | Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. If the precipitate persists, centrifuge the vial and use the supernatant, but note that the concentration may be lower than intended. Consider preparing a new, less concentrated stock solution. |
| Color Change of Solution | Degradation of the benzoquinone moiety. | Discard the solution. A significant color change indicates chemical degradation. Prepare a fresh stock solution using anhydrous DMSO and store it properly. |
| Inconsistent Results Between Aliquots | Non-homogenous stock solution before aliquoting or inconsistent storage of different aliquots. | When preparing a stock solution, ensure the compound is fully dissolved before aliquoting. Store all aliquots under the same conditions (-80°C, protected from light). |
Stability Data Summary
The following table summarizes the recommended storage conditions and expected stability for 17-DMAG based on general guidelines for small molecules dissolved in DMSO.
| Form | Solvent | Storage Temperature | Expected Stability |
| Solid Powder | N/A | -20°C | ≥ 4 years[10] |
| Stock Solution | DMSO | -20°C | Up to 3 months[2] |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| Aqueous Solution | Aqueous Buffer | 4°C | ≤ 24 hours[10] |
Experimental Protocols
Protocol: Stability Assessment of 17-DMAG in DMSO by HPLC
This protocol outlines a method to quantify the percentage of intact 17-DMAG in a DMSO stock solution over time.
1. Materials:
-
17-DMAG DMSO stock solution (test sample)
-
17-DMAG reference standard (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column (e.g., Zorbax SB C18, 75 x 2.1 mm, 3.5 µm)[7]
2. Preparation of Standards and Samples:
-
Reference Stock (10 mM): Accurately weigh the 17-DMAG reference standard and dissolve in anhydrous DMSO to create a 10 mM stock solution.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the reference stock with the mobile phase.
-
Sample Preparation: At each stability time point (e.g., T=0, 1 month, 3 months), retrieve one aliquot of your stored 17-DMAG test sample. Dilute it with the mobile phase to a concentration that falls within the calibration curve range.
3. HPLC Method:
-
Mobile Phase: A gradient of methanol (B129727) and 0.2% formic acid in water is often used.[7] A typical starting condition could be 55:45 (v/v) methanol:0.2% formic acid.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength of 332 nm or 529 nm.[10]
-
Injection Volume: 10 µL
4. Data Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared test sample.
-
Use the standard curve to determine the concentration of 17-DMAG in your test sample.
-
Calculate the percentage of 17-DMAG remaining compared to the initial (T=0) concentration: % Remaining = (Concentration at Time X / Concentration at Time 0) * 100%
Visualizations
HSP90 Signaling Pathway Inhibition by 17-DMAG
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many signaling proteins, known as client proteins.[11][12] 17-DMAG inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent degradation of these client proteins, many of which are critical for tumor cell survival and proliferation.[13][14]
Workflow for Stability Assessment
This diagram illustrates the logical flow for preparing, storing, and testing the stability of a 17-DMAG solution.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dbaitalia.it [dbaitalia.it]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 17-dimethylaminoethylamino-17-demethoxygeldanamycin in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. HSP90 Structure | HSP90 [hsp90.ca]
- 12. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 17-O-Demethylgeldanamycin (17-DMAG) Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of 17-O-Demethylgeldanamycin (17-DMAG).
Frequently Asked Questions (FAQs)
Q1: Is 17-DMAG truly water-soluble?
A1: While 17-DMAG is considered a water-soluble analog of geldanamycin (B1684428) and 17-AAG, its solubility in aqueous solutions can be limited, especially in neutral buffers.[1][2][3][4][5] The term "water-soluble" is relative to its predecessors. For many experimental applications, especially at higher concentrations, the use of co-solvents or advanced formulation strategies may still be necessary to achieve the desired concentration and maintain stability.
Q2: What are the main challenges I can expect when formulating 17-DMAG?
A2: The primary challenges with 17-DMAG formulation include:
-
Limited aqueous solubility: Achieving high concentrations in physiological buffers can be difficult.
-
Chemical instability: The molecule can be susceptible to degradation, particularly under certain pH and temperature conditions.
-
Systemic toxicity: At higher doses, systemic toxicity can be a concern, which can be mitigated by targeted delivery systems.[6]
-
Large volume of distribution: This may limit the effective concentration of the drug at the tumor site.[6]
Q3: What are some common solvents for dissolving 17-DMAG?
A3: 17-DMAG can be dissolved in various organic solvents. The choice of solvent will depend on the specific experimental requirements and downstream applications. Commonly used solvents and their approximate solubilities are summarized in the table below.
Q4: How should I store my 17-DMAG stock solutions?
A4: Stock solutions of 17-DMAG in organic solvents like DMSO should be stored at -20°C for long-term stability. For aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light. Stability in aqueous buffers can be pH-dependent, and it is advisable to perform a stability study for your specific formulation.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of 17-DMAG in Aqueous Buffer
Possible Causes:
-
The concentration of 17-DMAG exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for 17-DMAG solubility.
-
The temperature of the solution has changed, affecting solubility.
Solutions:
-
Co-solvents: For in vitro studies, consider using a small percentage of an organic co-solvent such as DMSO or ethanol (B145695) in your aqueous buffer. Be mindful of the final co-solvent concentration as it may affect your experimental system.
-
pH Adjustment: Investigate the effect of pH on 17-DMAG solubility. A slightly acidic pH may improve the solubility of the amine-containing 17-DMAG.
-
Formulation Strategies: For in vivo applications, consider advanced formulation approaches such as nanoparticles or liposomes to improve solubility and bioavailability.
-
Sonication: Gentle sonication can help to dissolve small particles that are slow to go into solution.
Problem 2: Degradation of 17-DMAG in Formulation
Possible Causes:
-
Hydrolysis or oxidation of the 17-DMAG molecule.
-
Exposure to light, which can cause photodegradation.
-
Incompatible excipients in the formulation.
-
Improper storage conditions (temperature, pH).
Solutions:
-
pH Control: Buffer the formulation to a pH where 17-DMAG exhibits maximum stability. This may require a stability study to determine the optimal pH range.
-
Protect from Light: Store 17-DMAG, both as a solid and in solution, in light-resistant containers.
-
Inert Atmosphere: For long-term storage of sensitive formulations, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Excipient Compatibility: Conduct compatibility studies with all excipients to ensure they do not accelerate the degradation of 17-DMAG.
-
Forced Degradation Studies: Performing forced degradation studies under stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and pathways, aiding in the development of a stable formulation.
Quantitative Data
Table 1: Solubility of 17-DMAG in Various Solvents
| Solvent | Concentration | Reference |
| DMF | 20 mg/mL | [7] |
| DMSO | 13 mg/mL | [7] |
| Ethanol | 2 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
Experimental Protocols
Protocol: Preparation of 17-DMAG-Loaded PLGA Nanoparticles
This protocol is adapted from a double emulsion/solvent evaporation technique.
Materials:
-
This compound (17-DMAG)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) or Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Polyethylene glycol (PEG) solution (e.g., 5% w/v)
-
Distilled water
-
Sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) in an organic solvent (e.g., 5 mL of acetone or DCM).
-
Aqueous Phase (Internal) Preparation: Dissolve 17-DMAG (e.g., 2 mg) in an aqueous solution, for example, a 5% PEG solution.
-
Primary Emulsion Formation: Add the internal aqueous phase containing 17-DMAG to the organic PLGA solution. Emulsify this mixture using a sonicator at a specific amplitude (e.g., 6% for 2 minutes) to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion Formation: Add the primary emulsion to a larger volume of a PVA solution (e.g., 10 mL of 1% w/v PVA) and sonicate or homogenize to form a double emulsion (w/o/w).
-
Solvent Evaporation: Remove the organic solvent from the double emulsion using a rotary evaporator. This will lead to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation (e.g., 39,800 x g for 15 minutes at 4°C). Wash the nanoparticle pellet with distilled water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for storage and future use.
Note: This is a general protocol. Optimization of parameters such as the type of organic solvent, sonication time and amplitude, and concentrations of PLGA, 17-DMAG, and stabilizers is crucial for obtaining nanoparticles with desired characteristics.[8][9][10][11][12]
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of action of 17-DMAG.
Caption: Logical workflow for troubleshooting 17-DMAG formulation challenges.
References
- 1. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-DMAG hydrochloride | Hsp90 | Tocris Bioscience [tocris.com]
- 5. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of a Geldanamycin Prodrug in mPEG-b-PCL Micelles Greatly Enhances Tolerability and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 17-O-Demethylgeldanamycin (17-DMAG) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment durations and troubleshooting common issues encountered during experiments with 17-O-Demethylgeldanamycin (17-DMAG), a potent inhibitor of Heat Shock Protein 90 (HSP90).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 17-DMAG?
17-DMAG is a water-soluble analog of geldanamycin (B1684428) that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the ATP-binding site in the N-terminal domain of HSP90, thereby inhibiting its ATPase activity.[1][3] This inhibition disrupts the chaperone function of HSP90, leading to the misfolding and subsequent proteasomal degradation of its numerous "client" proteins.[1][2] Many of these client proteins are crucial for cancer cell survival and proliferation, including kinases, transcription factors, and other proteins involved in signal transduction pathways related to cell growth, differentiation, and apoptosis.[1][4]
Q2: How do I determine the optimal treatment duration for my in vitro experiments?
The optimal treatment duration for 17-DMAG in vitro depends on the cell line and the specific experimental endpoint. Here are some general guidelines:
-
Short-term (12-24 hours): Sufficient for observing initial effects on HSP90 client protein degradation (e.g., p-Akt, survivin, MMP2) and the induction of a heat shock response (e.g., increased HSP70 expression).[1][5]
-
Mid-term (24-48 hours): Often used to assess effects on cell proliferation, cell cycle progression, and apoptosis.[5][6] Significant dose- and time-dependent reductions in cell proliferation have been observed within this timeframe.[6]
-
Long-term (72 hours or more): May be necessary for clonogenic survival assays or to observe more profound or secondary effects of sustained HSP90 inhibition.
It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and research question.
Q3: What are the common off-target effects of 17-DMAG?
While 17-DMAG is a potent HSP90 inhibitor, researchers should be aware of potential off-target effects, which may include:
-
Induction of the heat shock response: Inhibition of HSP90 often leads to a compensatory upregulation of other heat shock proteins, such as HSP70, which can have cytoprotective effects.[7]
-
Effects on DNA damage response pathways: HSP90 inhibition can interfere with the function of proteins involved in DNA repair, potentially sensitizing cells to DNA-damaging agents.[7][8]
-
Kinase inhibition: At higher concentrations, there may be inhibition of kinases that are not direct HSP90 client proteins.[7]
-
Alteration of oxidant-antioxidant balance: 17-DMAG has been shown to increase intracellular reactive oxygen species (ROS) levels in cancer cells.[6]
To mitigate these effects, it is crucial to use the lowest effective concentration of 17-DMAG and include appropriate controls in your experiments.[7]
Q4: How should I prepare and store 17-DMAG?
17-DMAG hydrochloride is water-soluble.[9] However, for creating stock solutions, it is often dissolved in DMSO.[2][9][10]
-
Stock Solution: Prepare a high-concentration stock solution in fresh, moisture-free DMSO.[10] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10]
-
Storage: Store the powder at -20°C for up to 3 years.[10] The DMSO stock solution can be stored at -80°C for up to a year.[10] Aqueous solutions are less stable and should not be stored for more than a day.[9]
-
Final Dilution: For cell culture experiments, dilute the DMSO stock solution in your culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low efficacy observed | Suboptimal concentration or duration: The concentration of 17-DMAG may be too low or the treatment time too short for your specific cell line. | Perform a dose-response (e.g., 5 nM to 1000 nM) and time-course (e.g., 12, 24, 48, 72 hours) experiment to determine the optimal conditions.[5] |
| Drug instability: Improper storage or handling of 17-DMAG can lead to degradation. | Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles.[10] Prepare fresh dilutions for each experiment. | |
| Cell line resistance: The target cells may have intrinsic or acquired resistance mechanisms. | Consider combination therapies. 17-DMAG has shown synergistic effects with other anti-cancer agents.[11] | |
| High cell toxicity/death in control group | High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below 0.1% and is the same in all wells, including the vehicle control. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate drug concentration: Errors in serial dilutions can lead to variability. | Prepare fresh serial dilutions for each experiment and double-check calculations. | |
| Unexpected changes in protein expression | Off-target effects: 17-DMAG may be affecting pathways other than the intended HSP90 client proteins. | Use the lowest effective concentration.[7] Validate findings using a secondary method, such as siRNA-mediated knockdown of HSP90.[1] |
| Induction of heat shock response: Inhibition of HSP90 can lead to a compensatory increase in HSP70 expression.[1] | This is an expected on-target effect. Measure HSP70 levels as a positive control for HSP90 inhibition.[10] |
Data Presentation
Table 1: In Vitro Efficacy of 17-DMAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Duration (hours) | GI50 / IC50 | Reference |
| SKBR3 | Breast Cancer | Cytotoxicity | - | GI50: 29 nM | [10] |
| SKOV3 | Ovarian Cancer | Cytotoxicity | - | GI50: 32 nM | [10] |
| MCF-7 | Breast Cancer | SRB Assay | 72 | GI50: Varies | [12] |
| SKBR-3 | Breast Cancer | SRB Assay | 72 | GI50: Varies | [12] |
| MDA-MB-231 | Breast Cancer | SRB Assay | 72 | GI50: Varies | [12] |
| MG63 | Osteosarcoma | MTT Assay | 24 | IC50: ~100 nM | [5] |
| Saos-2 | Osteosarcoma | MTT Assay | 24 | IC50: ~100 nM | [5] |
| HOS | Osteosarcoma | MTT Assay | 24 | IC50: ~100 nM | [5] |
| NY | Osteosarcoma | MTT Assay | 24 | IC50: ~100 nM | [5] |
| AGS | Gastric Cancer | Proliferation Assay | 24-48 | Dose-dependent reduction | [6] |
Table 2: Overview of 17-DMAG Clinical Trial Dosing Schedules
| Study Phase | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RPTD) | Cycle Length | Reference |
| Phase I | Weekly IV infusion | 80 mg/m² (RPTD) | 4 weeks | [13][14] |
| Phase I | Twice weekly IV infusion | 21 mg/m²/day (MTD) | 4 weeks | [11][15] |
| Phase I | Daily IV for 5 days | 16 mg/m² (RPTD) | 3 weeks | [16] |
| Phase I | Daily IV for 3 days | 25 mg/m² (RPTD) | 3 weeks | [16] |
Experimental Protocols
1. Western Blot Analysis for HSP90 Client Protein Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of 17-DMAG or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., p-Akt, HER2, EGFR, CDK4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[12][14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
2. Cell Proliferation Assay (MTT or SRB)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of 17-DMAG concentrations in triplicate for the desired duration (e.g., 24, 48, or 72 hours).[5][12]
-
MTT Assay:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[12]
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.[12]
-
Wash with 1% acetic acid to remove unbound dye and air dry.[12]
-
Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance.[12]
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rpicorp.com [rpicorp.com]
- 3. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I trial of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG), a heat shock protein inhibitor, administered twice weekly in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of 17-O-Demethylgeldanamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, 17-O-Demethylgeldanamycin (17-DMAG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 17-DMAG?
17-DMAG is a potent, water-soluble derivative of geldanamycin (B1684428) that acts as a heat shock protein 90 (Hsp90) inhibitor.[1] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[2] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3] Many of these client proteins are oncoproteins critical for cancer cell growth, survival, and proliferation.[1]
Q2: What are the known off-target effects of 17-DMAG?
Beyond its on-target Hsp90 inhibition, 17-DMAG can induce several off-target effects, including:
-
Induction of Heat Shock Response: Inhibition of Hsp90 often triggers a compensatory heat shock response, leading to the upregulation of other chaperones like Hsp70.[2]
-
Generation of Reactive Oxygen Species (ROS): The benzoquinone moiety of 17-DMAG can undergo redox cycling, leading to the production of reactive oxygen species.[2][4] This can contribute to cytotoxicity through oxidative stress.
-
Inhibition of other ATP-binding proteins: Due to structural similarities in ATP-binding pockets, there is a potential for 17-DMAG to interact with other ATP-dependent proteins.[4]
-
Effects on DNA Damage Response Pathways: 17-DMAG has been reported to affect the phosphorylation and expression of proteins involved in DNA repair.[4]
Q3: What are the advantages of 17-DMAG over its parent compound, geldanamycin, and the analog 17-AAG?
17-DMAG offers several advantages, including higher water solubility, good bioavailability, and reduced metabolism compared to 17-AAG.[5] While geldanamycin itself showed potent antitumor activity, its clinical development was hindered by significant hepatotoxicity and poor pharmacokinetics.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation of Hsp90 Client Proteins
Q: I am treating my cells with 17-DMAG, but I don't observe the expected degradation of my target Hsp90 client protein (e.g., Akt, HER2, c-Raf) via Western blot. What could be the issue?
Possible Causes and Solutions:
-
Suboptimal Concentration: The effective concentration of 17-DMAG can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and client protein.
-
Insufficient Treatment Duration: The degradation of client proteins is time-dependent. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to Hsp90 inhibitors due to their unique genetic backgrounds and dependencies on specific client proteins.
-
Compound Integrity: Ensure that your 17-DMAG stock is properly stored (typically at -20°C or -80°C, protected from light) and has not degraded. Prepare fresh dilutions for each experiment.
-
Compensatory Mechanisms: Inhibition of Hsp90 can induce a heat shock response, leading to the upregulation of Hsp70, which may protect some client proteins from degradation.[7] Consider co-treatment with an Hsp70 inhibitor, but be aware of potential synergistic toxicities.
-
Experimental Protocol: Review your Western blot protocol for any potential issues in cell lysis, protein quantification, or antibody incubation steps.
Issue 2: High Cell Toxicity at Low Concentrations
Q: I am observing significant cell death in my cultures even at low nanomolar concentrations of 17-DMAG, which is preventing me from studying the specific effects of Hsp90 inhibition. What could be the cause?
Possible Causes and Solutions:
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to Hsp90 inhibition or the off-target effects of 17-DMAG. Determine the IC50 value for your specific cell line to establish a suitable working concentration range.
-
Off-Target Cytotoxicity via ROS Production: The observed toxicity may be due to the generation of reactive oxygen species (ROS) rather than direct Hsp90 inhibition. To test this, co-treat your cells with an antioxidant like N-acetyl-L-cysteine (NAC) and observe if the toxicity is mitigated.[8]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Culture Conditions: Factors such as cell confluency, passage number, and overall cell health can influence the cellular response to drug treatment. Use healthy, low-passage cells for your experiments.
Issue 3: Differentiating On-Target vs. Off-Target Effects
Q: How can I be sure that the phenotype I am observing is due to Hsp90 inhibition and not an off-target effect like ROS production?
Methods for Validation:
-
Use of a Structurally Unrelated Hsp90 Inhibitor: If a different class of Hsp90 inhibitor produces the same phenotype, it is more likely to be an on-target effect.[4]
-
Genetic Knockdown/Knockout of Hsp90: Compare the phenotype induced by 17-DMAG with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Hsp90.[4]
-
Rescue Experiments: Overexpression of a specific Hsp90 client protein may rescue the on-target effects of 17-DMAG. If the phenotype persists, it is more likely an off-target effect.[9]
-
Antioxidant Co-treatment: To investigate the role of ROS, perform your experiment in the presence and absence of an antioxidant like N-acetyl-L-cysteine (NAC). If the phenotype is reversed by the antioxidant, it is likely mediated by ROS.[8]
Data Presentation
Table 1: IC50 and EC50 Values of 17-DMAG in Various Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50/EC50 (nM) | Reference |
| Various | - | Cell-free | Hsp90 Inhibition | 62 | [10][11] |
| SKBR3 | Breast Cancer | Cell-based | Her2 Degradation | 8 | [10] |
| SKOV3 | Ovarian Cancer | Cell-based | Her2 Degradation | 46 | [10] |
| SKBR3 | Breast Cancer | Cell-based | Hsp70 Induction | 4 | [11] |
| SKOV3 | Ovarian Cancer | Cell-based | Hsp70 Induction | 14 | [11] |
| A2058 | Melanoma | MTT Assay | Cytotoxicity | 2.1 | [10] |
| MDA-MB-231 | Breast Cancer | - | Her2 Degradation | 4.5 | [10] |
| AGS | Gastric Cancer | MTT Assay | Cytotoxicity | 16,000 | [10] |
| MCF-7 | Breast Cancer | SRB Assay | 50% Growth Inhibition | <2,000 | [12] |
| SKBR-3 | Breast Cancer | SRB Assay | 50% Growth Inhibition | <2,000 | [12] |
| MDA-MB-231 | Breast Cancer | SRB Assay | 50% Growth Inhibition | ≤1,000 | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the degradation of Hsp90 client proteins (e.g., Akt, HER2, c-Raf) and the induction of Hsp70 following 17-DMAG treatment.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of 17-DMAG concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent and incubate the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a method to measure intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Preparation:
-
Seed cells in a 96-well plate (black plate with a clear bottom is recommended) and allow them to adhere overnight.
-
-
Cell Staining:
-
Remove the culture medium and gently wash the cells with PBS.
-
Add 100 µL of diluted DCFH-DA solution to each well.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Cell Treatment:
-
Remove the DCFH-DA solution and gently wash the cells with PBS.
-
Add the desired concentrations of 17-DMAG (and controls, including a positive control like hydrogen peroxide) in 100 µL of medium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of 17-DMAG.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat cells with various concentrations of 17-DMAG for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well.
-
Incubate the plate for an additional 1-2 hours, or until the purple precipitate has completely dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Mandatory Visualizations
Caption: 17-DMAG inhibits the Hsp90 chaperone cycle, leading to client protein degradation.
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing 17-O-Demethylgeldanamycin (17-DMAG)-Induced Oxidative Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address 17-O-Demethylgeldanamycin (17-DMAG)-induced oxidative stress in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 17-DMAG induces oxidative stress?
A1: 17-DMAG, a potent inhibitor of Heat Shock Protein 90 (HSP90), primarily induces oxidative stress through two interconnected mechanisms. Firstly, its benzoquinone moiety can undergo redox cycling, a process that generates superoxide (B77818) radicals (a type of reactive oxygen species, ROS)[1][2]. Secondly, by inhibiting HSP90, 17-DMAG disrupts protein folding within the endoplasmic reticulum (ER), leading to ER stress. This, in turn, can trigger the production of mitochondrial ROS[1][2].
Q2: Is the oxidative stress induced by 17-DMAG a side effect, or is it integral to its therapeutic action?
A2: The induction of oxidative stress is considered a key component of the anticancer mechanism of 17-DMAG[1][3]. The elevated ROS levels contribute to the pro-apoptotic (cell death-inducing) effects of the drug in cancer cells[1][3]. However, in certain experimental contexts or in non-cancerous cells, this oxidative stress can be an unwanted side effect that may need to be mitigated.
Q3: What are the common indicators of 17-DMAG-induced oxidative stress in cell culture?
A3: Common indicators include a dose-dependent increase in intracellular ROS levels, which can be measured using fluorescent probes like DCF-DA or MitoSOX Red[1]. Other signs include decreased viability and proliferation of cells, increased expression of apoptotic markers (e.g., cleaved PARP, cleaved caspase-3), and alterations in the expression of antioxidant enzymes[1][3].
Q4: How does 17-DMAG affect the cell's natural antioxidant defense system?
A4: Studies have shown that 17-DMAG can suppress the cell's antioxidant defenses. It has been observed to decrease the expression of key antioxidant enzymes such as catalase and glutathione (B108866) peroxidase (GPx)[1][3]. This is achieved by reducing the expression and inhibiting the nuclear translocation of NRF-1 and NRF-2, which are critical transcription factors for the antioxidant response[1][3].
Troubleshooting Guides
Issue 1: Excessive cell death in my experiment is suspected to be from 17-DMAG-induced oxidative stress.
Cause: High concentrations of 17-DMAG can lead to overwhelming oxidative stress, causing significant off-target or premature cell death in your experimental model.
Solution:
-
Optimize 17-DMAG Concentration: Perform a dose-response experiment to determine the optimal concentration of 17-DMAG that achieves the desired HSP90 inhibition without causing excessive cytotoxicity.
-
Co-treatment with an Antioxidant: The most common and effective method is to co-treat the cells with an antioxidant. N-acetyl-L-cysteine (NAC) is a widely used ROS scavenger that has been shown to abrogate the pro-apoptotic effects of 17-DMAG by reducing intracellular ROS levels[1][3]. Start with a concentration range of 1-10 mM for NAC. Resveratrol has also been noted as a potential ROS inhibitor in this context[2].
-
Time-Course Analysis: Reduce the duration of 17-DMAG exposure. A time-course experiment can help identify a window where the desired effects are observed before the onset of overwhelming oxidative stress.
Issue 2: Inconsistent or non-reproducible results in ROS measurement assays after 17-DMAG treatment.
Cause: Inconsistencies in ROS measurements can arise from variations in cell handling, reagent preparation, or the timing of the assay.
Solution:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as cell density can influence cellular ROS levels. For 96-well plates, a starting density of 5 x 104 cells per well is a common practice, but this should be optimized for your specific cell line.
-
Fresh Reagent Preparation: Fluorescent probes like DCF-DA are sensitive to light and oxidation. Always prepare fresh working solutions of these probes immediately before use and protect them from light.
-
Consistent Incubation Times: Adhere to a strict timeline for 17-DMAG treatment and subsequent incubation with the ROS probe to ensure comparability across experiments.
-
Include Positive and Negative Controls: Use a known ROS inducer (e.g., H₂O₂) as a positive control and an untreated cell group as a negative control to validate your assay.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the effects of 17-DMAG and the mitigating effects of antioxidants.
Table 1: 50% Inhibitory Concentration (IC50) of 17-DMAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MG63 | Osteosarcoma | 74.7 |
| Saos | Osteosarcoma | 72.7 |
| HOS | Osteosarcoma | 75.0 |
| NY | Osteosarcoma | 70.7 |
| MSTO-211H | Mesothelioma | ~100 |
| NCI-H28 | Mesothelioma | ~100 |
| EHMES-10 | Mesothelioma | ~100 |
Data extracted from studies on different cancer cell lines, specific experimental conditions may vary.[1]
Table 2: Effect of N-acetyl-L-cysteine (NAC) on 17-DMAG-Induced Effects in AGS Gastric Cancer Cells
| Treatment | Apoptosis (Annexin V positive cells, % of control) | Cell Proliferation (% of control) |
| Control | 100 | 100 |
| 17-DMAG | Increased (up to 38.5% apoptotic cells) | Significantly Decreased |
| 17-DMAG + NAC | Significantly Decreased vs. 17-DMAG alone | Significantly Increased vs. 17-DMAG alone |
This table summarizes the qualitative findings that NAC can reverse the pro-apoptotic and anti-proliferative effects of 17-DMAG.[1][3]
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA)
Principle: DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of 17-DMAG for the specified duration. Include untreated controls and positive controls (e.g., 100 µM H₂O₂).
-
Probe Loading: Prepare a fresh 10 µM working solution of DCF-DA in serum-free media.
-
Remove the treatment media and wash the cells once with warm PBS.
-
Add the DCF-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis of Nrf2 and Antioxidant Enzymes
Principle: This protocol allows for the detection and quantification of specific proteins involved in the antioxidant response pathway.
Methodology:
-
Sample Preparation:
-
Treat cells with 17-DMAG as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., Nrf2, Catalase, GPx) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
Technical Support Center: Enhancing 17-O-Demethylgeldanamycin (17-DMAG) Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to increase the bioavailability of the Hsp90 inhibitor, 17-O-Demethylgeldanamycin (17-DMAG).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with the bioavailability of 17-DMAG?
While 17-DMAG exhibits improved water solubility and oral bioavailability compared to its parent compound, geldanamycin (B1684428), and its analogue, 17-AAG, optimizing its delivery for consistent and effective in vivo exposure remains a key challenge for researchers.
Q2: What are the primary strategies to enhance the bioavailability of 17-DMAG?
The most promising strategies to enhance the bioavailability of 17-DMAG revolve around advanced drug delivery systems, particularly nanoformulations. These include:
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable and biocompatible nanoparticles that can encapsulate 17-DMAG, potentially offering controlled release and improved absorption.
-
Methoxy poly(ethylene glycol)-block-poly(ε-caprolactone) (mPEG-b-PCL) Micelles: Polymeric micelles that can solubilize and carry 17-DMAG, aiming to increase its circulation time and overall exposure.
Q3: How do nanoformulations, in theory, improve the oral bioavailability of 17-DMAG?
Nanoformulations are designed to overcome several barriers to oral drug absorption. Polymeric micelles, for instance, can protect the encapsulated drug from the harsh environment of the gastrointestinal tract, facilitate its transport across the intestinal mucus layer, and potentially inhibit efflux pumps that would otherwise expel the drug from cells, thereby increasing its net absorption.
Troubleshooting Guides
Issue: Low or Variable Bioavailability in Preclinical Models
Possible Cause 1: Poor aqueous solubility of the free drug.
-
Troubleshooting Tip: Even with its improved solubility over earlier analogues, the inherent properties of 17-DMAG can lead to precipitation and variable absorption. Encapsulating 17-DMAG into nanoformulations like PLGA nanoparticles or mPEG-b-PCL micelles is a primary strategy to address this.
Possible Cause 2: Inefficient nanoparticle formulation.
-
Troubleshooting Tip: The physicochemical properties of your nanoparticles, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are critical. Refer to the detailed experimental protocols below for optimized formulation parameters. For instance, in the preparation of PLGA nanoparticles, the choice of organic solvent and the method of emulsion formation can significantly impact particle size and homogeneity.
Possible Cause 3: Premature drug release from the nanocarrier.
-
Troubleshooting Tip: Assess the in vitro release kinetics of your 17-DMAG-loaded nanoparticles. A well-designed formulation should exhibit a sustained release profile. For PLGA nanoparticles, approximately 16% of the encapsulated 17-DMAG was released over 72 hours in one study, indicating a controlled release mechanism. If you observe a rapid burst release, consider modifying the polymer composition or the drug-to-polymer ratio.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on different formulations of 17-DMAG and related compounds.
Table 1: Pharmacokinetic Parameters of Free 17-DMAG
| Species | Administration Route | Dose | Cmax (µg/mL) | AUC (µg/mL·h) | Half-life (h) | Oral Bioavailability (%) |
| Mice | Intravenous | 33.3 - 75 mg/kg | 8.4 - 24.2 | 6.0 - 19.2 | - | - |
| Mice | Oral | 75 mg/kg | - | - | - | 50[1] |
| Rats | Intravenous | 10 mg/kg | 0.88 - 1.74 | 1.73 | - | - |
| Humans | Intravenous | 1.5 - 46 mg/m² | 0.071 - 1.7 | 0.7 - 14.7 | 24 ± 15[2] | - |
Table 2: Characterization of 17-DMAG Loaded PLGA Nanoparticles
| Formulation Protocol | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Protocol 1 (P1) | PLGA | 489.0 | 0.33 | - |
| Protocol 2 (P2) | PLGA | 305.5 | 0.129 | - |
| Optimized P2 | PLGA, PEG 8000 | 297.2 | - | 19.35 - 31.60[3] |
Table 3: Comparative Pharmacokinetics of a Geldanamycin Prodrug in mPEG-b-PCL Micelles vs. Free 17-DMAG in Rats (10 mg/kg, IV)
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Volume of Distribution (Vd) (L/kg) | Total Clearance (CLtot) (L/h/kg) |
| Free 17-DMAG | 1.9 ± 0.3 | 0.32 ± 0.04 | 5.0 ± 0.7 | 32.1 ± 4.5 |
| Geldanamycin Prodrug in Micelles | 22.6 ± 3.4 | 23.1 ± 1.2 | 0.24 ± 0.03 | 2.8 ± 0.2 |
| Fold Change (Micelles vs. Free Drug) | ~11.9x Increase | ~72x Increase | ~21x Decrease | ~11.5x Decrease |
Data for the geldanamycin prodrug is presented as a strong indicator of the potential for mPEG-b-PCL micelles to significantly enhance the bioavailability of geldanamycin analogues like 17-DMAG.
Experimental Protocols
Preparation of 17-DMAG Loaded PLGA Nanoparticles (Double Emulsion Method)
This protocol is based on a method developed for encapsulating 17-DMAG in PLGA nanoparticles.
Materials:
-
This compound (17-DMAG)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyethylene glycol (PEG 8000)
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
Sonicator
Optimized Protocol (P2):
-
Organic Phase Preparation: Dissolve 100 mg of PLGA in 4 mL of dichloromethane.
-
Aqueous Phase Preparation: Dissolve 2 mg of 17-DMAG in 1.5 mL of a 5% (w/v) PEG 8000 solution in distilled water.
-
Primary Emulsion Formation: Add the aqueous phase to the pre-cooled organic phase and sonicate at 40% amplitude for 1 minute to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion Formation: Incorporate the primary emulsion into 10 mL of a 1% (w/v) PVA solution and sonicate to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with distilled water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of distilled water and lyophilize for long-term storage.
Preparation of 17-DMAG Loaded mPEG-b-PCL Micelles (Nanoprecipitation Method)
This is a general protocol for encapsulating a hydrophobic drug like 17-DMAG into mPEG-b-PCL micelles.
Materials:
-
This compound (17-DMAG)
-
mPEG-b-PCL copolymer
-
Organic solvent (e.g., Chloroform, Acetone)
-
Distilled water
-
Magnetic stirrer
Protocol:
-
Dissolution: Dissolve a specific amount of mPEG-b-PCL copolymer and 17-DMAG in a minimal amount of the organic solvent.
-
Nanoprecipitation: Add the organic solution drop-wise to a larger volume of distilled water while stirring vigorously.
-
Micelle Formation: The hydrophobic PCL core will encapsulate the 17-DMAG, and the hydrophilic mPEG shell will face the aqueous environment, forming micelles.
-
Solvent Evaporation: Continue stirring the solution until the organic solvent has completely evaporated.
-
Purification: The resulting micellar solution can be filtered to remove any aggregates.
Visualizations
Caption: Experimental workflows for the preparation of 17-DMAG loaded nanoparticles.
Caption: Logical relationships in enhancing 17-DMAG bioavailability through nanoformulations.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 17-O-Demethylgeldanamycin (17-DMAG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the HSP90 inhibitor, 17-O-Demethylgeldanamycin (17-DMAG), in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to 17-DMAG?
A1: Acquired resistance to 17-DMAG, and other ansamycin (B12435341) HSP90 inhibitors, can arise through several mechanisms. The most commonly cited include:
-
Reduced NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity: NQO1 is an enzyme that metabolizes the benzoquinone moiety of ansamycins like 17-DMAG into a more active hydroquinone (B1673460) form.[1][2] Decreased expression or activity of NQO1 is a significant mechanism of acquired resistance, leading to lower intracellular concentrations of the active drug.[1][2]
-
Increased Expression of Heat Shock Proteins (HSPs): Continuous exposure to HSP90 inhibitors can lead to a compensatory upregulation of other heat shock proteins, such as HSP70 and HSP27.[2] These co-chaperones can help stabilize HSP90 client proteins, thereby mitigating the effects of 17-DMAG.
-
Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters are a family of efflux pumps that can actively transport a wide range of substrates, including chemotherapeutic agents, out of the cell.[3][4] Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can lead to multidrug resistance, which may include resistance to 17-DMAG.[3][4]
Q2: My cells have developed resistance to 17-DMAG. Will they be cross-resistant to other HSP90 inhibitors?
A2: Cross-resistance depends on the structural class of the HSP90 inhibitor. Cell lines with acquired resistance to ansamycin benzoquinones like 17-DMAG and 17-AAG often show cross-resistance to other ansamycins.[1][2] However, they typically remain sensitive to structurally unrelated HSP90 inhibitors, such as those with a purine-scaffold (e.g., BIIB021) or resorcinol-based inhibitors (e.g., NVP-AUY922).[1][2]
Q3: How can I determine if my resistant cell line has reduced NQO1 activity?
A3: You can assess NQO1 activity through several methods:
-
Western Blotting: Directly measure the protein expression levels of NQO1 in your sensitive and resistant cell lines. A significant decrease in NQO1 protein in the resistant line is a strong indicator.
-
Enzymatic Activity Assay: Measure the enzymatic activity of NQO1 in cell lysates using a commercially available kit.
-
Quantitative RT-PCR (qPCR): Analyze the mRNA expression levels of the NQO1 gene.
Q4: What is the expected impact of 17-DMAG on HSP90 client proteins in sensitive vs. resistant cells?
A4: In sensitive cells, treatment with an effective concentration of 17-DMAG should lead to the degradation of HSP90 client proteins, such as HER2, AKT, and RAF-1.[5][6] This degradation is a hallmark of HSP90 inhibition.[5][6] In resistant cells, you may observe a diminished or absent degradation of these client proteins at the same concentration of 17-DMAG.[7]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to 17-DMAG in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Development of Resistance | Confirm resistance by comparing the IC50 value of 17-DMAG in your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. |
| Suboptimal Assay Conditions | Ensure that the cell seeding density, drug incubation time, and assay reagent concentrations are optimized for your specific cell line. Refer to the detailed Cell Viability Assay Protocol below. |
| Reagent Instability | Prepare fresh stock solutions of 17-DMAG and ensure proper storage to maintain its potency. |
Issue 2: No or Reduced Degradation of HSP90 Client Proteins in Western Blots
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of 17-DMAG treatment for observing client protein degradation in your cell line.[8] |
| Cell Line Resistance | Investigate potential resistance mechanisms as outlined in the FAQs (e.g., NQO1 expression, ABC transporter upregulation). |
| Technical Issues with Western Blotting | Review and optimize your western blot protocol, including protein extraction, quantification, gel electrophoresis, transfer, and antibody incubations.[9][10][11] Refer to the detailed Western Blot Protocol below. |
Issue 3: Inconclusive qPCR Results for ABC Transporter Expression
| Possible Cause | Troubleshooting Step |
| Poor RNA Quality | Assess the integrity and purity of your extracted RNA using a spectrophotometer or a bioanalyzer. |
| Suboptimal Primer/Probe Design | Ensure that your qPCR primers and probes are specific and efficient for the target ABC transporter genes. |
| Incorrect Data Normalization | Use appropriate and validated housekeeping genes for normalization that are not affected by 17-DMAG treatment in your experimental model.[12] Refer to the detailed Quantitative RT-PCR (qPCR) Protocol below. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to 17-DMAG resistance.
Table 1: Comparison of 17-DMAG IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Sensitive IC50 (nM) | Lapatinib-Resistant IC50 (nM) | Reference |
| SKBR3 | 24 | 619 (LR-SKBR3) | |
| BT474 | 16 | 103 (LR-BT474) |
Table 2: Resistance Indices (RI) for 17-AAG and 17-DMAG in Resistant Cell Lines
| Cell Line | 17-AAG RI | 17-DMAG RI | Reference |
| SF188-RA6 | >20 | 5.1-7.2 | [2] |
| U87MG-RA9 | >137 | 5.1-7.2 | [2] |
Resistance Index (RI) = IC50 of resistant line / IC50 of parental line
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of 17-DMAG for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for HSP90 Client Proteins
-
Cell Lysis: After treatment with 17-DMAG, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your HSP90 client protein of interest (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Densitometry: Quantify band intensities to determine the relative protein expression levels.
Quantitative RT-PCR (qPCR) for ABC Transporters
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.[12]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the ABC transporter genes of interest (e.g., ABCB1, ABCC1, ABCG2) and validated housekeeping genes.[12]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and sensitive cell lines.[12]
Visualizations
Caption: Mechanism of HSP90 inhibition by 17-DMAG.
Caption: Key mechanisms of resistance to 17-DMAG.
Caption: Troubleshooting workflow for 17-DMAG resistance.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics reveals that Hsp90 inhibition preferentially targets kinases and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Reveals that Hsp90 Inhibition Dynamically Regulates Global Protein Synthesis in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bosterbio.com [bosterbio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 17-O-Demethylgeldanamycin (17-DMAG)
Welcome to the technical support center for 17-O-Demethylgeldanamycin (17-DMAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and addressing other common issues encountered during experiments with this potent Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is 17-DMAG and what is its primary mechanism of action?
A1: this compound (17-DMAG) is a water-soluble, semi-synthetic analog of geldanamycin, a benzoquinone ansamycin (B12435341) antibiotic.[1] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[2][3][4] 17-DMAG binds to the N-terminal ATP-binding pocket of Hsp90, which inhibits its ATPase activity.[3][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins by the proteasome. Many of these client proteins are oncoproteins crucial for cancer cell growth and survival, such as HER2, AKT, and RAF-1.[5]
Q2: What are the expected on-target effects of 17-DMAG treatment?
A2: The primary on-target effects of 17-DMAG are the degradation of Hsp90 client proteins and the induction of a heat shock response. Researchers should observe a dose- and time-dependent decrease in the levels of known Hsp90 client proteins, such as HER2, AKT, RAF-1, and CDK4.[5][6][7] Concurrently, an increase in the expression of heat shock proteins like Hsp70 is a hallmark of Hsp90 inhibition and can serve as a pharmacodynamic marker of target engagement.[3][4][6] These molecular events should ultimately lead to desired biological outcomes such as cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[3][7]
Q3: My cells are not responding to 17-DMAG treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of cellular response to 17-DMAG:
-
Suboptimal Concentration: The concentration of 17-DMAG may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
-
Compound Integrity: Ensure that your 17-DMAG stock is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Hsp90 inhibitors.[8]
-
High Client Protein Stability: Some Hsp90 client proteins have a long half-life and may require a longer treatment duration to observe significant degradation.[9]
-
Cellular Resistance Mechanisms: Cancer cells can develop resistance by upregulating alternative signaling pathways that bypass the need for the targeted Hsp90 client proteins.
Q4: I am observing high levels of cytotoxicity even at low concentrations and short incubation times. What could be the cause?
A4: High cytotoxicity at low concentrations might be due to:
-
Off-Target Effects: At higher concentrations, 17-DMAG can have off-target effects. It's important to use the lowest effective concentration that elicits the desired on-target effect.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to Hsp90 inhibition. A thorough dose-response analysis is recommended.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range, typically below 0.1%.
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding can manifest as high background in immunoassays or unexpected bands in western blots, leading to misinterpretation of results. Below are common causes and solutions to minimize non-specific binding of 17-DMAG in your experiments.
Issue 1: High Background or Non-Specific Bands in Western Blots for Hsp90 Client Proteins
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes the specific signal while minimizing background noise. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA in TBST). Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). |
| Inadequate Washing | Increase the number and duration of washing steps (e.g., 4-5 washes of 5-10 minutes each) with a buffer containing a detergent like Tween-20 (0.05-0.1%). |
| Protein Overload | Reduce the amount of total protein loaded onto the gel to minimize non-specific antibody interactions. |
| Contaminated Buffers | Prepare fresh buffers, as microbial growth can lead to non-specific signals. |
Issue 2: Non-Specific Binding in Cell-Based Assays (e.g., Immunofluorescence, Flow Cytometry)
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | Include a non-ionic surfactant like Tween 20 (at a low concentration, e.g., 0.05%) in your buffers to disrupt non-specific hydrophobic interactions.[10] |
| Ionic Interactions | Adjust the salt concentration of your buffers. Increasing the salt concentration can help to reduce non-specific electrostatic interactions. |
| Insufficient Blocking | Use a protein-based blocking agent like Bovine Serum Albumin (BSA) in your buffers to saturate non-specific binding sites on cells and surfaces.[10] |
| High 17-DMAG Concentration | Use the lowest effective concentration of 17-DMAG determined from dose-response studies to minimize the potential for off-target binding. |
Quantitative Data Summary
The following tables summarize key quantitative data for 17-DMAG to aid in experimental design.
Table 1: Anti-Proliferative Activity of 17-DMAG in Breast Cancer Cell Lines
| Breast Cancer Cell Line | Subtype | 17-DMAG (GI50 in µM) after 72h |
| MCF-7 | ER-positive | <2 |
| SKBR-3 | HER2-overexpressing | <2 |
| MDA-MB-231 | Triple-negative | ≤1 |
Data extracted from a comparative study with 17-AAG.[5]
Table 2: IC50 Values of 17-DMAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | 17-DMAG (IC50) |
| SKBR3 | Breast Cancer | 29 nM |
| SKOV3 | Ovarian Cancer | 32 nM |
| A2058 | Melanoma | 2.1 nM |
| AGS | Gastric Cancer | 16 µM |
| MDA-MB-231 | Breast Cancer | 4.5 nM (for Her2 degradation) |
Data compiled from various sources.[11]
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of 17-DMAG or vehicle control (e.g., DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the Hsp90 client protein of interest (e.g., HER2, AKT) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 17-DMAG for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nicoyalife.com [nicoyalife.com]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide: 17-O-Demethylgeldanamycin (17-DMAG) vs. Geldanamycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 17-O-Demethylgeldanamycin (17-DMAG) and its parent compound, geldanamycin (B1684428). Both are potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. This comparison is supported by experimental data to inform preclinical and clinical research decisions.
Executive Summary
This compound (17-DMAG), a semi-synthetic derivative of geldanamycin, demonstrates superior pharmacological properties and comparable or enhanced anti-tumor efficacy with a better toxicity profile compared to its parent compound.[1][2] Geldanamycin, while a potent Hsp90 inhibitor, is hampered by poor water solubility and significant hepatotoxicity, limiting its clinical utility.[1][3] 17-DMAG was developed to overcome these limitations, exhibiting greater water solubility, improved bioavailability, and potent anticancer activity.[1][2]
Mechanism of Action: Hsp90 Inhibition
Both geldanamycin and 17-DMAG bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[4][5] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[2] These client proteins are often critical components of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and RAF/MEK/ERK pathways.[6][7] The degradation of key oncoproteins like Akt and Raf-1 is a hallmark of Hsp90 inhibitor activity.[7]
Quantitative Data Comparison
The following tables summarize the comparative efficacy of 17-DMAG and geldanamycin derivatives based on available preclinical data. It is important to note that much of the comparative research has been performed with 17-AAG, another geldanamycin derivative, which itself is less toxic than the parent compound. The data consistently suggests that 17-DMAG has at least equivalent, and often superior, activity to 17-AAG.
| Drug | Cell Line | Assay | IC50 / Effect | Reference |
| 17-DMAG | Chronic Lymphocytic Leukemia (CLL) cells | MTT Assay | 31.5% viability at 1.0 µM | [8] |
| 17-AAG | Chronic Lymphocytic Leukemia (CLL) cells | MTT Assay | 61.5% viability at 1.0 µM | [8] |
| 17-DMAG | MDA-MB-231 (Breast Cancer) | SRB Assay | GI50 ≤1 µM | [6] |
| 17-AAG | MDA-MB-231 (Breast Cancer) | SRB Assay | GI50 <2 µM | [6] |
| 17-DMAG | MCF-7 (Breast Cancer) | SRB Assay | GI50 <2 µM | [6] |
| 17-AAG | MCF-7 (Breast Cancer) | SRB Assay | GI50 <2 µM | [6] |
| 17-DMAG | SKBR-3 (Breast Cancer) | SRB Assay | GI50 <2 µM | [6] |
| 17-AAG | SKBR-3 (Breast Cancer) | SRB Assay | GI50 <2 µM | [6] |
Table 1: In Vitro Cytotoxicity Comparison
| Drug | Cell Line | Client Protein | Effect | Reference |
| 17-DMAG | Chronic Lymphocytic Leukemia (CLL) cells | Akt | 72.5% decrease at 1.0 µM | [8] |
| 17-AAG | Chronic Lymphocytic Leukemia (CLL) cells | Akt | 52.7% decrease at 1.0 µM | [8] |
| 17-DMAG | MDA-MB-231 Xenograft | Raf-1 | ~20% decrease | [9] |
Table 2: Client Protein Degradation Comparison
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of 17-DMAG or geldanamycin for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 17-O-Demethylgeldanamycin as an HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 17-O-Demethylgeldanamycin (17-DMAG), a potent semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90), with other notable HSP90 inhibitors. The comparative analysis is supported by experimental data on their biochemical potency, cellular activity, and effects on HSP90 client proteins. Detailed protocols for key validation experiments are also provided to facilitate reproducible research.
Introduction to HSP90 and its Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins. Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often implicated in tumorigenesis and cell proliferation. Consequently, HSP90 has emerged as a significant therapeutic target in cancer research.
The ansamycin (B12435341) antibiotic Geldanamycin was one of the first identified natural product inhibitors of HSP90. However, its clinical development was hampered by poor solubility and hepatotoxicity. This led to the development of semi-synthetic derivatives with improved pharmacological properties. 17-Allylamino-17-demethoxygeldanamycin (17-AAG) was the first of these to enter clinical trials, followed by the more water-soluble and orally bioavailable this compound (17-DMAG).[1] More recently, a new generation of fully synthetic HSP90 inhibitors with diverse chemical scaffolds has been developed.
This guide focuses on the validation of 17-DMAG as an HSP90 inhibitor, comparing its performance with its parent compound, Geldanamycin, its close analog, 17-AAG, and newer generation synthetic inhibitors such as Ganetespib (STA-9090) and Onalespib (AT13387).
HSP90 Signaling Pathway and Mechanism of Inhibition
HSP90 inhibitors, including 17-DMAG, typically bind to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting the binding of ATP. This disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins. The depletion of these oncoproteins, such as HER2, AKT, and RAF-1, disrupts multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis. A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70.
Caption: HSP90 signaling pathway and the mechanism of inhibition by 17-DMAG.
Comparative Performance Data
The following tables summarize the key performance metrics for 17-DMAG and other HSP90 inhibitors.
Table 1: Biochemical Potency of HSP90 Inhibitors
| Inhibitor | Target | IC50 (nM) | Binding Affinity (Kd/Ki, nM) |
| 17-DMAG | HSP90 | 24 - 62 | ~1 (Ki) |
| Geldanamycin | HSP90 | 4.8 (µM) | 1.2 (µM, Kd)[2] |
| 17-AAG | HSP90 | 31 - 33 | 19 (Kd) |
| Ganetespib (STA-9090) | HSP90 | ~10-50 | N/A |
| Onalespib (AT13387) | HSP90 | N/A | N/A |
Note: IC50 and binding affinity values can vary depending on the specific assay conditions and the source of the recombinant HSP90 protein.
Table 2: Cellular Anti-proliferative Activity of HSP90 Inhibitors (IC50/GI50)
| Cell Line | Cancer Type | 17-DMAG (nM) | 17-AAG (nM) | Ganetespib (nM) | Onalespib (nM) |
| SKBr3 | Breast Cancer (HER2+) | 8 - 46 | 31 | N/A | N/A |
| BT474 | Breast Cancer (HER2+) | 16 - 103 | N/A | N/A | N/A |
| MCF-7 | Breast Cancer (ER+) | <2000 | <2000 | N/A | N/A |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ≤1000 | <2000 | N/A | N/A |
| HOS | Osteosarcoma | 75 | N/A | N/A | N/A |
| Saos | Osteosarcoma | 72.7 | N/A | N/A | N/A |
| MG63 | Osteosarcoma | 74.7 | N/A | N/A | N/A |
Note: The presented values are approximate and can vary based on the cell line, exposure time, and the specific viability assay used.
Table 3: Effect of HSP90 Inhibitors on Client Protein Degradation
| Inhibitor | Cell Line | Client Protein | Concentration | Time | % Degradation (approx.) |
| 17-DMAG | SKBr3 | HER2 | 20-100 nM | 24h | Dose-dependent decrease |
| 17-DMAG | BT474 | p-AKT | 20-100 nM | 24h | Dose-dependent decrease |
| 17-AAG | BT474 | HER2 | 0.178 µM | 14h | Significant decrease |
| Ganetespib | 293T | ARAF | 500 nM | 1h | Significant dissociation |
| Onalespib | HCT116 | Multiple | 5-10 mg/kg (in vivo) | 3 days | Not Quantified |
Note: Quantitative data on protein degradation is often presented as representative Western blots. The percentage of degradation is an estimation based on visual analysis of such data where precise quantification is not provided.
Experimental Workflow for HSP90 Inhibitor Validation
A systematic approach is crucial for the validation of a novel HSP90 inhibitor. The following workflow outlines the key experimental stages, from initial biochemical confirmation of target engagement to cellular assays demonstrating efficacy.
Caption: A stepwise experimental workflow for HSP90 inhibitor validation.
Experimental Protocols
Detailed methodologies for the pivotal experiments in the validation workflow are provided below.
HSP90 ATPase Activity Assay
Objective: To determine the inhibitory effect of 17-DMAG on the ATPase activity of purified HSP90.
Principle: The ATPase activity of HSP90 is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A common method is the malachite green assay, where a complex of malachite green, molybdate, and free orthophosphate absorbs light at 620-650 nm.
Protocol:
-
Reagents: Purified recombinant human HSP90α, Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP solution, 17-DMAG stock solution (in DMSO), Malachite Green Reagent.
-
Procedure: a. Prepare serial dilutions of 17-DMAG in the assay buffer. b. In a 96-well plate, add the HSP90 protein to each well (except for the no-enzyme control). c. Add the diluted 17-DMAG or vehicle control (DMSO) to the respective wells. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding a specific concentration of ATP to all wells. f. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). g. Stop the reaction by adding the Malachite Green Reagent. h. Incubate at room temperature for 15-20 minutes to allow for color development. i. Measure the absorbance at ~630 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction. Determine the percentage of inhibition for each concentration of 17-DMAG and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of 17-DMAG on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 17-DMAG for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Western Blot Analysis for Client Protein Degradation and HSP70 Induction
Objective: To observe the degradation of HSP90 client proteins and the induction of HSP70 in response to 17-DMAG treatment.
Protocol:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and treat with various concentrations of 17-DMAG for a defined time period (e.g., 24 hours). b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples. b. Denature the protein samples by boiling in Laemmli buffer. c. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., HER2, AKT, RAF-1), HSP70, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Perform densitometric analysis of the bands to quantify the relative protein levels.
Conclusion
The available data robustly validate this compound as a potent HSP90 inhibitor. Its improved water solubility and bioavailability over its predecessor, 17-AAG, make it a valuable tool for both preclinical research and clinical investigation.[1] While newer generation synthetic inhibitors may offer advantages in terms of specificity and toxicity profiles, 17-DMAG remains a critical reference compound for the comparative evaluation of novel HSP90-targeted therapies. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the continued investigation and validation of HSP90 inhibitors in the field of oncology.
References
A Comparative Analysis of 17-O-Demethylgeldanamycin (17-DMAG) Derivatives: A Guide for Researchers
An in-depth evaluation of the efficacy and pharmacological properties of 17-O-Demethylgeldanamycin (17-DMAG) and its analogues, offering a comparative look at their potential in cancer therapy. This guide provides key data on their biological activity, details experimental methodologies, and visualizes critical cellular pathways.
Geldanamycin (B1684428), a naturally occurring benzoquinone ansamycin (B12435341), is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and transformation.[2] By binding to the N-terminal ATP-binding site of Hsp90, geldanamycin and its derivatives disrupt the chaperone's function, leading to the degradation of these client proteins and subsequent anti-tumor effects. However, the clinical development of geldanamycin itself has been hampered by its poor water solubility and in vivo toxicity.[3]
This has spurred the development of numerous semi-synthetic derivatives, most notably 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG, Tanespimycin) and 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG, Alvespimycin).[4] These derivatives were designed to improve the pharmacological profile of the parent compound.[5] This guide focuses on a comparative analysis of these key this compound derivatives, providing researchers with the necessary data and protocols to inform their studies.
Comparative Biological Activity
A primary goal in the development of geldanamycin analogues has been to enhance aqueous solubility and reduce toxicity while maintaining or improving Hsp90 inhibitory activity.[5] 17-DMAG, for instance, exhibits several advantages over 17-AAG, including greater water solubility, good bioavailability, and enhanced anti-tumor capability.[6][4]
The following table summarizes the quantitative data on the biological activity of key geldanamycin derivatives.
| Compound | Target | Assay | IC50 / EC50 | Cell Line(s) | Reference(s) |
| Geldanamycin | Hsp90 | Hsp90 Binding | - | - | [7] |
| Proliferation | MTT Assay | Comparable to 17-AAG | SKBR3, MCF7 | [3] | |
| 17-AAG (Tanespimycin) | Hsp90 | Hsp90 Binding | Weaker than Geldanamycin | - | [3] |
| Proliferation | MTT Assay | - | SKBR3 | [7] | |
| AKT Depletion | Immunoblot | 52.7% decrease at 1.0µM | CLL | [8][9] | |
| 17-DMAG (Alvespimycin) | Hsp90 | Hsp90 Binding | EC50 of 62 nM | - | [10] |
| Her2 Degradation | Western Blot | EC50 of 8 nM | SKBR3 | [10] | |
| Her2 Degradation | Western Blot | EC50 of 46 nM | SKOV3 | [10] | |
| Hsp70 Induction | Western Blot | EC50 of 4 nM | SKBR3 | [10] | |
| Hsp70 Induction | Western Blot | EC50 of 14 nM | SKOV3 | [10] | |
| Cytotoxicity | MTT Assay | 31.5% viability at 1.0µM | CLL | [9] | |
| AKT Depletion | Immunoblot | 72.5% decrease at 1.0µM | CLL | [8][9] | |
| Derivative 34 (Arylmethylamine) | Proliferation | - | IC50: 0.05 - 0.51 µM | LNCaP, MDA-MB-231 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound derivatives.
Hsp90 Binding Assay
This assay is used to determine the binding affinity of the derivatives to their molecular target, Hsp90.
-
Preparation of Reagents:
-
Purified recombinant human Hsp90.
-
Geldanamycin-conjugated sepharose beads.
-
Test compounds (this compound derivatives) at various concentrations.
-
Lysis buffer and wash buffer.
-
-
Assay Procedure:
-
Incubate the test compounds with Hsp90 in a suitable buffer.
-
Add the geldanamycin-sepharose beads to the mixture to compete for Hsp90 binding.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Wash the beads to remove unbound protein.
-
Elute the bound Hsp90 from the beads.
-
Quantify the amount of bound Hsp90 using SDS-PAGE and Western blotting with an anti-Hsp90 antibody.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of Hsp90 binding to the geldanamycin beads (IC50).
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the compounds.
-
Cell Culture:
-
Plate cancer cells (e.g., SKBR3, MCF7, CLL) in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[3]
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins (e.g., Her2, Akt, Raf-1) following treatment with the derivatives.[3]
-
Cell Lysis:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in a suitable buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-Her2, anti-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of the client protein in treated versus untreated cells.[12]
-
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 by this compound derivatives triggers a cascade of downstream events, primarily the degradation of Hsp90 client proteins. This disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: Hsp90 Inhibition by 17-DMAG and Subsequent Client Protein Degradation.
The experimental workflow for evaluating these derivatives typically follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Typical Experimental Workflow for the Evaluation of 17-DMAG Derivatives.
References
- 1. A Structurally Simplified Analogue of Geldanamycin Exhibits Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, synthesis and biological evaluation of 17-arylmethylamine-17-demethoxygeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiangiogenic properties of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin: an orally bioavailable heat shock protein 90 modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. erbB-2 oncogene inhibition by geldanamycin derivatives: synthesis, mechanism of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–activity relationships: Significance and symbolism [wisdomlib.org]
A Cross-Validated Comparison of 17-O-Demethylgeldanamycin's Anti-Tumor Effects for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of the HSP90 inhibitor 17-O-Demethylgeldanamycin (17-DMAG) against other key alternatives, supported by experimental data.
Introduction
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. As a molecular chaperone, it is essential for the stability and function of numerous oncogenic proteins, known as client proteins, which are pivotal for tumor growth and survival. Inhibition of HSP90 leads to the degradation of these client proteins, concurrently disrupting multiple signaling pathways vital for cancer progression. This compound (17-DMAG), a semi-synthetic derivative of geldanamycin, is a potent HSP90 inhibitor. Compared to its predecessor, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), 17-DMAG offers significant advantages, including greater water solubility, good bioavailability, and in many cases, enhanced anti-tumor activity.[1] This guide provides a cross-validated comparison of 17-DMAG's anti-tumor effects with other relevant HSP90 inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Quantitative Comparison of Anti-Proliferative Efficacy
The anti-proliferative activity of HSP90 inhibitors is a key measure of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are standard metrics used to quantify this activity. The following tables summarize the comparative anti-proliferative effects of 17-DMAG and other HSP90 inhibitors across various cancer cell lines.
Table 1: Comparison of GI50/IC50 Values in Breast Cancer Cell Lines
| Cell Line | 17-DMAG (µM) | 17-AAG (µM) | 17-AEPGA (µM) | Reference |
| MCF-7 (ER+) | <2 | <2 | <2 | [2] |
| SKBR-3 (HER2+) | <2 | <2 | <2 | [2] |
| MDA-MB-231 (TNBC) | ≤1 | <2 | ≤1 | [2] |
Table 2: Comparison of IC50 Values in Osteosarcoma Cell Lines
| Cell Line | 17-DMAG (nM) |
| HOS | 75.0 |
| Saos-2 | 72.7 |
| MG63 | 74.7 |
| NY | 70.7 |
Table 3: Comparison of IC50 Values of 17-DMAG and the Novel Inhibitor SNX-2112
| Cell Line Type | 17-DMAG | SNX-2112 (nM) | Reference |
| Various Cancer Cell Lines | Ki = 1 nM for HSP90 binding | 10-50 | [3] |
Mechanism of Action: The HSP90 Signaling Pathway
HSP90 inhibitors, including 17-DMAG, exert their anti-tumor effects by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasomal degradation of its client proteins. Many of these client proteins are critical oncogenic kinases and transcription factors involved in cell proliferation, survival, and angiogenesis. The degradation of these proteins serves as a key pharmacodynamic marker of the drug's activity.
Caption: HSP90 inhibition pathway. 17-DMAG blocks the ATP-binding site on HSP90, leading to the degradation of client proteins and subsequent apoptosis.
Comparative Effects on HSP90 Client Proteins
A hallmark of HSP90 inhibitor activity is the degradation of its client proteins and the compensatory induction of heat shock proteins like HSP70.
Table 4: Qualitative and Quantitative Effects on Key HSP90 Client Proteins
| Protein | Effect of 17-DMAG | Effect of 17-AAG | Effect of 17-AEPGA | Reference |
| Client Proteins | ||||
| HER2 | Downregulation | Downregulation | Downregulation | [2] |
| EGFR1 | Downregulation | Downregulation | Downregulation | [2] |
| IGF1R | Downregulation | Downregulation | Downregulation | [2] |
| p-AKT | Downregulation | N/A | N/A | [4] |
| Survivin | Downregulation | N/A | N/A | [4] |
| Heat Shock Proteins | ||||
| HSP70 | Upregulation | Upregulation | Upregulation | [2] |
| HSP27 | No significant effect | No significant effect | No significant effect | [2] |
In Vivo Anti-Tumor Efficacy of 17-DMAG
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of novel therapeutic agents.
Table 5: In Vivo Anti-Tumor Effects of 17-DMAG in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Gastric Cancer | Nude mice with AGS cell xenografts | 17-DMAG | Significant reduction in tumor volume and weight compared to control. | [4] |
| Medulloblastoma | Nude mice with Ptch1+/-;Ink4c-/- cell xenografts | 15 mg/kg 17-DMAG, 3 days/week | Prevented tumor growth. | [5] |
| Osteosarcoma | Nude mice with osteosarcoma cell xenografts | 17-DMAG | Inhibition of tumor cell proliferation. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the HSP90 inhibitors (e.g., 17-DMAG, 17-AAG) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
Western Blot Analysis for Client Protein Degradation
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., HER2, AKT, HSP70) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis to quantify the protein band intensities relative to the loading control.
Clonogenic Assay for Long-Term Survival
This assay assesses the ability of single cells to form colonies, providing a measure of long-term reproductive viability after treatment.
-
Cell Treatment: Treat a suspension of cells with the desired concentrations of the HSP90 inhibitor for a specified duration.
-
Cell Plating: Plate a known number of treated cells into 6-well plates or petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (e.g., 3:1 ratio).
-
Stain the colonies with a 0.5% crystal violet solution.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Caption: A logical workflow for the cross-validation of 17-DMAG's anti-tumor effects, from in vitro and in vivo experiments to data analysis.
Conclusion
The available data strongly indicates that this compound (17-DMAG) is a highly active HSP90 inhibitor with potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its improved pharmacological properties, such as enhanced water solubility, make it a more attractive candidate for clinical development compared to its analog, 17-AAG.[2] The consistent degradation of key oncogenic client proteins and significant tumor growth inhibition in vivo underscore its therapeutic potential. Further research, particularly head-to-head comparative studies with newer generation HSP90 inhibitors like SNX-2112, will be crucial in fully elucidating the clinical utility of 17-DMAG in the landscape of targeted cancer therapies. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further validating and comparing the anti-tumor efficacy of 17-DMAG and other HSP90 inhibitors.
References
- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Hsp90 via 17-DMAG induces apoptosis in a p53-dependent manner to prevent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OR | The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells [techscience.com]
17-O-Demethylgeldanamycin (17-DMAG): A Comparative Guide to its Efficacy in Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 17-O-Demethylgeldanamycin (17-DMAG), a potent inhibitor of Heat Shock Protein 90 (Hsp90), across various tumor types. The information presented is supported by experimental data from preclinical and clinical studies to inform researchers and drug development professionals.
Executive Summary
17-DMAG, a water-soluble analog of 17-AAG, demonstrates significant anti-tumor activity in a range of malignancies by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins. This guide summarizes its efficacy in gastric cancer, osteosarcoma, breast cancer, lung cancer, and melanoma, presenting key quantitative data, detailed experimental methodologies, and an overview of the affected signaling pathways.
Data Presentation: In Vitro Efficacy of 17-DMAG
The anti-proliferative activity of 17-DMAG has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Tumor Type | Cell Line | IC50 (nM) | Reference |
| Gastric Cancer | AGS | Data not provided, but showed dose- and time-dependent reduction in proliferation. | [1] |
| SNU-1 | Data not provided, but showed dose- and time-dependent reduction in proliferation. | [1] | |
| KATO-III | Data not provided, but showed dose- and time-dependent reduction in proliferation. | [1] | |
| Osteosarcoma | MG63 | 74.7 | [2] |
| Saos | 72.7 | [2] | |
| HOS | 75 | [2] | |
| NY | 70.7 | [2] | |
| Breast Cancer | SKBR3 | 29 | [3] |
| SKOV3 | 32 | [3] | |
| MCF-7 | <2000 | [4] | |
| MDA-MB-231 | <2000 | [4] | |
| Lung Cancer | A549 | IC50 value determined, but not specified in the abstract. | [5] |
| LLC | IC50 value determined, but not specified in the abstract. | [5] | |
| Melanoma | NCI human tumor cell line panel (mean) | Not specified for 17-DMAG, but 17-AAG had a mean GI50 of 84 nM. | [6] |
Comparative Efficacy
17-DMAG vs. 17-AAG
17-DMAG was developed as a more water-soluble and potent derivative of 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG). Several studies have confirmed its improved pharmacological profile.
| Metric | 17-DMAG | 17-AAG | Reference |
| Potency | More potent, with a lower IC70 in 64 patient-derived tumor explants. | Less potent. | [7] |
| Solubility | Higher water solubility. | Poor water solubility. | [8] |
| Bioavailability | Good bioavailability. | Lower bioavailability. | [8] |
| Metabolism | Reduced metabolism. | More extensive metabolism. | [8] |
| Anti-tumor Capability | Greater anti-tumor capability. | - | [8] |
In uveal melanoma cell lines, both 17-DMAG and 17-AAG effectively downregulated B-Raf and reduced MEK/ERK activation. 17-DMAG was noted to be more effective at inhibiting melanoma cell proliferation than 17-AAG.[9]
In Vivo Efficacy
In a nude mouse xenograft model using the gastric cancer cell line AGS, intraperitoneal administration of 17-DMAG (10 mg/kg, three times a week for 4 weeks) resulted in more prominent tumor shrinkage compared to the control group.[1] A significant reduction in both tumor weight and volume was observed in the 17-DMAG-treated mice.[1] Histological analysis revealed decreased expression of the proliferation marker PCNA and survivin, and an increase in cleaved caspase-3, indicating reduced proliferation and increased apoptosis.[1]
Clinical Efficacy
A phase I clinical trial of intravenously administered 17-DMAG in patients with advanced solid tumors demonstrated clinical activity.[10] Notable responses included a complete response in a patient with castration-refractory prostate cancer (CRPC) lasting 124 weeks and a partial response in a melanoma patient lasting 159 weeks.[10] Stable disease was observed in patients with chondrosarcoma, CRPC, and renal cancer for 28, 59, and 76 weeks, respectively.[10] Another phase I study in patients with advanced malignancies showed that nine out of 31 patients had stable disease for a median of 4 months.[7]
Signaling Pathways and Experimental Workflows
Mechanism of Action
17-DMAG binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function.[1] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis.
References
- 1. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 17-(Allylamino)-17-demethoxygeldanamycin activity in human melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of HSP90 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of 17-O-Demethylgeldanamycin for HSP90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of 17-O-Demethylgeldanamycin (17-DMAG), a potent inhibitor of Heat Shock Protein 90 (HSP90). By objectively comparing its performance with alternative HSP90 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and other fields where HSP90 is a therapeutic target.
Introduction to 17-DMAG and HSP90
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often implicated in tumorigenesis and cell proliferation. Consequently, HSP90 has emerged as a significant therapeutic target in cancer research.
This compound (17-DMAG), a semi-synthetic derivative of geldanamycin, is a well-characterized HSP90 inhibitor.[1] It binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins, ultimately resulting in the inhibition of multiple oncogenic signaling pathways.[2] Compared to its parent compound, 17-AAG, 17-DMAG exhibits improved water solubility and a more favorable pharmacokinetic profile.[1]
Comparative Analysis of HSP90 Inhibitors
The specificity of an HSP90 inhibitor is a critical determinant of its therapeutic window and potential off-target effects. An ideal inhibitor would potently target HSP90 while exhibiting minimal activity against other ATP-binding proteins, such as kinases. This section compares the inhibitory potency of 17-DMAG with other notable HSP90 inhibitors against different HSP90 isoforms.
Data Presentation: Inhibitory Potency Against HSP90 Isoforms
| Inhibitor | Hsp90α (nM) | Hsp90β (nM) | Grp94 (nM) | TRAP1 (nM) | Selectivity Profile |
| 17-DMAG | Potent (exact value varies) | Potent (exact value varies) | Weaker Potency | Weaker Potency | Pan-inhibitor with preference for cytosolic isoforms |
| 17-AAG | ~119 | ~119 | ~124 | - | Pan-inhibitor |
| NVP-AUY922 (Luminespib) | 13 | 21 | 540 | 850 | Pan-inhibitor with preference for cytosolic isoforms |
| Ganetespib (STA-9090) | Potent | Potent | Potent | Potent | Potent Pan-inhibitor |
| BIIB021 (CNF2024) | Potent (Ki = 1.7 nM) | - | - | - | Potent inhibitor of cytosolic HSP90 |
Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from various sources to provide a general comparison.
Specificity Beyond HSP90: Off-Target Effects
A comprehensive assessment of an inhibitor's specificity requires evaluating its activity against a broad panel of other ATP-binding proteins, a process often referred to as kinome scanning. While 17-DMAG is known to be a potent HSP90 inhibitor, detailed and publicly available kinome scan data providing a quantitative measure of its off-target effects on a wide range of kinases is limited.
Some studies suggest that ansamycin-based inhibitors like 17-DMAG may have off-target effects. For instance, they have been reported to interact with other proteins containing ATP-binding sites. The lack of a comprehensive selectivity profile is a current limitation in fully assessing the specificity of 17-DMAG. Researchers are encouraged to perform or consult broad-panel kinase screens to identify potential off-target kinases in their specific experimental context.
Experimental Protocols
To facilitate the independent verification and expansion of the data presented, this section provides detailed methodologies for key experiments used to assess HSP90 inhibitor specificity.
Fluorescence Polarization (FP) Assay for HSP90 Binding Affinity
This biochemical assay directly measures the binding affinity of an inhibitor to purified HSP90.
Principle: A fluorescently labeled HSP90 ligand (e.g., a fluorescent derivative of geldanamycin) is used as a probe. When the probe is bound to the large HSP90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of a competing inhibitor, the probe is displaced from HSP90, tumbles more rapidly, and leads to a decrease in the polarization signal. The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, can then be determined.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human HSP90α or other isoforms.
-
Fluorescently labeled HSP90 probe (e.g., BODIPY-geldanamycin).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT).
-
17-DMAG and other test compounds.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., 17-DMAG) in the assay buffer.
-
In the microplate, add the test compounds to the appropriate wells. Include wells with buffer only (for blank) and wells with the fluorescent probe and HSP90 but no inhibitor (for maximum polarization).
-
Add a fixed concentration of purified HSP90 protein to each well (except the blank). The final concentration should be optimized for a robust signal window.
-
Add a fixed concentration of the fluorescent probe to each well.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition (calculated from the decrease in polarization) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of HSP90 Client Protein Degradation
This cell-based assay assesses the functional consequence of HSP90 inhibition in a cellular context.
Principle: Inhibition of HSP90 leads to the destabilization and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. The levels of specific HSP90 client proteins (e.g., HER2, Akt, Raf-1) can be measured by Western blotting after treating cells with an HSP90 inhibitor. A dose-dependent decrease in the levels of these client proteins is indicative of on-target HSP90 inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to be dependent on specific HSP90 client proteins (e.g., BT-474 or SK-BR-3 for HER2) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 17-DMAG or other HSP90 inhibitors for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the client protein band to the loading control.
-
Plot the normalized client protein levels against the inhibitor concentration to determine the extent of degradation.
-
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
HSP90 Chaperone Cycle and Inhibition
Caption: The HSP90 chaperone cycle and the mechanism of inhibition by 17-DMAG.
Experimental Workflow for Assessing HSP90 Inhibitor Specificity
Caption: A logical workflow for the comprehensive assessment of an HSP90 inhibitor's specificity.
Key Signaling Pathways Affected by HSP90 Inhibition
Caption: Simplified diagram of key signaling pathways and client proteins affected by HSP90 inhibition.
Conclusion
17-DMAG is a potent, cell-permeable inhibitor of HSP90 that demonstrates significant anti-proliferative activity in a variety of cancer cell lines. Its improved solubility over 17-AAG makes it a valuable tool for in vitro and in vivo research. While it is generally considered a pan-inhibitor with a preference for the cytosolic HSP90 isoforms, a comprehensive and publicly available off-target profile, such as a kinome scan, is needed to fully delineate its specificity. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions when selecting and utilizing HSP90 inhibitors for their specific research needs. Future studies should focus on generating comprehensive selectivity data to better understand the therapeutic potential and possible liabilities of 17-DMAG and other HSP90 inhibitors.
References
Unveiling the Metabolic Fate of Geldanamycin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a cornerstone of preclinical assessment. This guide provides an objective comparison of the metabolic stability of the pioneering Hsp90 inhibitor, geldanamycin (B1684428), and its clinically relevant analogues, 17-AAG and 17-DMAG. Supported by experimental data, this document delves into their comparative metabolic profiles, the methodologies used for their evaluation, and the underlying signaling pathways they modulate.
Comparative Metabolic Stability of Geldanamycin Analogues
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays using human liver microsomes (HLMs) are a standard method to assess this parameter. The following table summarizes the available quantitative data on the metabolic stability of geldanamycin and its key analogues.
| Compound | In Vitro System | Key Finding | Implication |
| Geldanamycin (GA) | Human Liver Microsomes (HLMs) | Rapidly metabolized; no significant oxidative metabolites detected.[1] | Poor metabolic stability, likely leading to rapid clearance in vivo. |
| 17-AAG (Tanespimycin) | Human Liver Microsomes (HLMs) | Subject to metabolism, including quinone reduction and conjugation.[1] | Moderate metabolic stability compared to the parent compound. |
| 17-DMAG (Alvespimycin) | Human Liver Microsomes (HLMs) | Improved metabolic stability compared to 17-AAG; 24% of the compound remained after 2 hours of incubation.[1] | Enhanced metabolic stability, suggesting a potentially longer half-life and improved pharmacokinetic profile in vivo. |
Experimental Protocols
The determination of metabolic stability is achieved through well-defined experimental protocols. The following outlines a typical methodology for an in vitro metabolic stability assay using human liver microsomes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLMs)
This assay measures the rate of disappearance of a test compound upon incubation with HLMs, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
1. Reagents and Materials:
-
Test compounds (Geldanamycin, 17-AAG, 17-DMAG)
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Acetonitrile (quenching solvent)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
A reaction mixture is prepared containing HLMs and the test compound in a phosphate buffer.
-
The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
The reaction in each aliquot is terminated by adding a cold quenching solvent, typically acetonitrile, which also precipitates the microsomal proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
3. Analytical Method:
-
The supernatant from each time point is collected for analysis.
-
The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][3][4][5][6]
-
An internal standard is used to ensure the accuracy and precision of the quantification.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot is used to determine the in vitro half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.[7][8][9][10][11][12]
Visualizing the Process and Pathway
To better illustrate the experimental process and the biological context of these compounds, the following diagrams are provided.
Geldanamycin and its analogues exert their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[13][14][15][16][17] Inhibition of Hsp90 leads to the degradation of these "client proteins" via the ubiquitin-proteasome pathway.
References
- 1. In Vitro Metabolism of 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analysis of geldanamycin analogues in trace amounts by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Beyond the Michaelis‐Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low K M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting human pharmacokinetics from preclinical data: clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Unveiling Predictive Markers for 17-O-Demethylgeldanamycin (Alvespimycin) Response: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers and experimental data for evaluating the response to the HSP90 inhibitor 17-O-Demethylgeldanamycin (17-DMAG, Alvespimycin). This document summarizes key performance indicators against alternative HSP90 inhibitors and offers detailed experimental methodologies.
This compound (17-DMAG), a water-soluble analog of 17-AAG (tanespimycin), is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins integral to cancer cell proliferation, survival, and signaling.[2][3] By inhibiting the ATPase activity of HSP90, 17-DMAG leads to the proteasomal degradation of these client proteins, making it a compelling target for cancer therapy.[2][4] The validation of robust biomarkers is critical for predicting and monitoring the therapeutic response to 17-DMAG and other HSP90 inhibitors.
Data Presentation: Quantitative Comparison of HSP90 Inhibitors
The following tables summarize the in vitro efficacy and clinical pharmacokinetics of 17-DMAG in comparison to other notable HSP90 inhibitors, 17-AAG (Tanespimycin) and AUY922 (Luminespib).
Table 1: In Vitro Efficacy of HSP90 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | 17-DMAG IC50/GI50 (nM) | 17-AAG GI50 (µM) | AUY922 IC50/GI50 (nM) |
| MG63 | Osteosarcoma | 74.7 | - | - |
| Saos-2 | Osteosarcoma | 72.7 | - | - |
| HOS | Osteosarcoma | 75.0 | - | - |
| NY | Osteosarcoma | 70.7 | - | - |
| SKBR3 | Breast Cancer | 29 | <2 | - |
| SKOV3 | Ovarian Cancer | 32 | - | - |
| K562 (imatinib-sensitive) | Chronic Myeloid Leukemia | 50 | - | - |
| K562-RC (imatinib-resistant) | Chronic Myeloid Leukemia | 31 | - | - |
| K562-RD (imatinib-resistant) | Chronic Myeloid Leukemia | 44 | - | - |
| MCF-7 | Breast Cancer | <2000 | <2 | - |
| MDA-MB-231 | Breast Cancer | ≤1000 | <2 | - |
| Multiple NSCLC Lines (Median) | Non-Small Cell Lung Cancer | - | - | 20.4 |
| Gastric Cancer Cell Lines | Gastric Cancer | - | - | 2-40 |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data compiled from[3][5][6][7][8].
Table 2: Pharmacokinetic Parameters of 17-DMAG from Phase I Clinical Trials
| Parameter | Value |
| Half-life (t½) | 24 ± 15 hours |
| Plasma Clearance | 27.7 L/hr (range 8.26 - 153) |
| Volume of Distribution (Vss) | 468 ± 383 L |
| Maximum Plasma Concentration (Cmax) | Proportional to dose up to 80 mg/m² |
| Area Under the Curve (AUC) | Linear with dose up to 80 mg/m² |
Data from intravenous administration.[9][10][11]
Key Biomarkers for 17-DMAG Response
The validation of biomarkers for 17-DMAG response falls into two main categories: pharmacodynamic markers that confirm target engagement and predictive markers that may identify patients likely to respond to treatment.
Pharmacodynamic Biomarkers:
-
HSP70 Induction: Inhibition of HSP90 triggers a heat shock response, leading to the upregulation of HSP70. This induction is a widely used biomarker for target engagement and can be measured in peripheral blood mononuclear cells (PBMCs) and tumor tissue.[1][10][12] In clinical trials, HSP72 (an inducible form of HSP70) induction was detected in PBMCs at doses of 20 mg/m² and higher.[12]
-
Client Protein Degradation: A direct consequence of HSP90 inhibition is the degradation of its client proteins. Monitoring the levels of key oncoproteins such as HER2, AKT, c-RAF, and CDK4 can serve as a robust indicator of 17-DMAG activity.[3][13][14] For instance, in SKBR3 cells, 17-DMAG treatment leads to the downregulation of Her2 with an EC50 of 8 nM.[3]
-
Metabolic Alterations: Preclinical studies have shown that HSP90 inhibition can lead to an increase in choline-containing metabolites, which are detectable by magnetic resonance spectroscopy (MRS).[11]
Predictive Biomarkers:
The identification of reliable predictive biomarkers is an ongoing area of research. Proteomic studies have begun to unearth potential candidates. For example, in patient-derived prostate tumor explants, increased expression of PCBP3 was associated with a lack of response to an HSP90 inhibitor, while increased DNAJA1 expression was observed in tumors with a cytostatic response.[6] In lung adenocarcinoma cell lines, the basal abundance of proteins such as lactate (B86563) dehydrogenase B (LDHB) and DNA topoisomerase 1 (TOP1) has been correlated with sensitivity and resistance, respectively, to geldanamycin (B1684428) derivatives.[15]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for HSP70 and Client Protein Levels
This protocol outlines the steps for detecting changes in protein expression in response to 17-DMAG treatment.
a. Sample Preparation:
-
Culture cells to 70-80% confluency and treat with desired concentrations of 17-DMAG or vehicle control for the specified duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
b. Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies against HSP70, client proteins (e.g., AKT, CDK4, HER2), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is used to determine the cytotoxic and cytostatic effects of 17-DMAG.
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of 17-DMAG or vehicle control and incubate for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance at 510-570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
HSP90 ATPase Activity Assay
This assay measures the direct inhibitory effect of 17-DMAG on the ATPase activity of HSP90.
-
A common method is a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Purified HSP90 protein is incubated with ATP in a suitable reaction buffer in the presence of varying concentrations of 17-DMAG.
-
The reaction is stopped, and a reagent that forms a colored complex with Pi (e.g., malachite green) is added.
-
The absorbance of the colored product is measured, and the amount of Pi released is quantified.
-
The IC50 value for 17-DMAG is determined by plotting the percentage of inhibition of ATPase activity against the drug concentration.
Mandatory Visualization
The following diagrams illustrate key signaling pathways affected by 17-DMAG and a typical experimental workflow.
Caption: Mechanism of action of 17-DMAG.
Caption: Workflow for biomarker validation.
References
- 1. RAS-RAF-MEK-ERK pathway: Significance and symbolism [wisdomlib.org]
- 2. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 17-O-Demethylgeldanamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds, such as the HSP90 inhibitor 17-O-Demethylgeldanamycin, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for hazardous waste management minimizes risks and ensures compliance with regulatory standards.
This compound, a derivative of Geldanamycin, is utilized in research for its anti-tumor properties.[1] Due to its cytotoxic nature, it must be handled and disposed of as hazardous chemical waste.[1] Improper disposal can pose risks to human health and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[2][3] All handling of this compound and its waste should be conducted within a chemical fume hood to prevent inhalation of dust or aerosols.[3] An accessible safety shower and eye wash station are essential safety measures.[3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with federal, state, and local regulations, as well as institutional policies. The following is a general procedural guide based on standard laboratory practices for hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and absorbent materials from spill cleanups, in a designated, leak-proof hazardous waste container.[4][5]
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions and rinsates, in a separate, compatible, and clearly labeled hazardous waste container.[4][5] Do not mix with other incompatible waste streams.[4]
-
Sharps Waste: Any sharps (e.g., needles, blades) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]
-
Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound Waste." Include the date of accumulation.[6]
-
Keep containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.[4]
3. Disposal of Empty Containers:
-
According to the Resource Conservation and Recovery Act (RCRA), containers that held acutely toxic waste must be triple-rinsed.[5]
-
To triple-rinse a container that held this compound:
-
Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).
-
Collect all rinsate as hazardous liquid waste.[5]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[5]
-
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [7][8] This compound's ecotoxicity has not been fully characterized, and its release into the environment should be avoided.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative aspects of the disposal process.
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Neutralization | Adjust to a range of 5.5 - 9.0 before collection as hazardous waste if necessary for stabilization. | [9] |
| Rinsate Collection | Collect all rinsate from triple-rinsing as hazardous waste. | [5] |
| Daily Drain Disposal Limit | Not applicable; drain disposal is prohibited. | [7][8] |
Experimental Workflow for Decontamination
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By following these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal protocols.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
Personal protective equipment for handling 17-O-Demethylgeldanamycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 17-O-Demethylgeldanamycin. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a cytotoxic ansamycin (B12435341) antibiotic, stringent measures must be taken to avoid exposure. The following table summarizes the required PPE based on safety data sheets for the closely related compound, Geldanamycin.
| PPE Category | Specifications | Rationale |
| Hand Protection | Wear two pairs of powder-free nitrile or neoprene gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[1] Change gloves regularly or if contaminated.[1] | Prevents skin contact with the hazardous compound. Double-gloving provides an additional barrier in case the outer glove is compromised.[1] |
| Eye and Face Protection | Use chemical safety goggles and a face shield.[2][3] Personal eyeglasses are not a substitute for proper eye protection.[4] | Protects against splashes, aerosols, and airborne particles that could cause serious eye irritation or injury.[2][5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powder form or creating aerosols.[3] For situations with potential for vapors or splashes, a full face-piece respirator may be necessary.[3] | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[5] |
| Body Protection | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] Ensure the gown covers from neck to knees and wraps around the back.[6] | Protects clothing and skin from contamination. The disposable nature prevents carrying contaminants outside of the laboratory.[4] |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step protocol is essential when working with this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE when unpacking the compound.
-
Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. Follow the manufacturer's specific storage temperature recommendations, which may include freezing.[2]
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]
-
Before beginning, ensure the work area is clean and uncluttered.
-
Use dedicated equipment (spatulas, weigh boats, glassware) for handling this compound.
-
When weighing the powder, do so carefully to avoid creating dust.
-
If dissolving in a solvent like DMSO, be aware that DMSO can facilitate skin absorption of other chemicals.[8]
3. Experimental Use:
-
Always wear the full complement of PPE as detailed in the table above.
-
Conduct all experimental procedures involving this compound within a fume hood or other contained ventilation device.
-
Avoid eating, drinking, or applying cosmetics in the laboratory area where the compound is handled.[1]
-
After handling, wash hands thoroughly, even after removing gloves.[1]
Waste Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Chemical Waste:
-
Unused or expired this compound, as well as any concentrated stock solutions, must be disposed of as hazardous chemical waste.
-
Collect this waste in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's specific guidelines for hazardous waste disposal.
2. Contaminated Materials:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, pipette tips, and paper towels, must be considered contaminated waste.
-
Collect these materials in a designated, sealed hazardous waste bag or container separate from regular lab trash.
3. Liquid Waste:
-
Aqueous solutions containing this compound should not be poured down the drain.[9]
-
Collect all liquid waste in a sealed, labeled hazardous waste container.
-
Given that this is an antibiotic, it is crucial to prevent its release into the sewer system to avoid contributing to antibiotic resistance.[10]
4. Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. fishersci.com [fishersci.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ubpbio.com [ubpbio.com]
- 8. fishersci.com [fishersci.com]
- 9. astechireland.ie [astechireland.ie]
- 10. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
